Product packaging for 7-Acetylintermedine(Cat. No.:CAS No. 74243-01-9)

7-Acetylintermedine

Cat. No.: B1226797
CAS No.: 74243-01-9
M. Wt: 341.4 g/mol
InChI Key: RKDOFSJTBIDAHX-CYHLAULCSA-N
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Description

Acetylintermedine is a member of pyrrolizines.
Acetylintermedine has been reported in Lappula myosotis, Pulmonaria obscura, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO6 B1226797 7-Acetylintermedine CAS No. 74243-01-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDOFSJTBIDAHX-CYHLAULCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019870
Record name 7-Acetylintermedine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74243-01-9
Record name 7-Acetylintermedine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74243-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Acetylintermedine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074243019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Acetylintermedine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Acetylintermedine: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine, a pyrrolizidine alkaloid (PA), is a secondary metabolite naturally occurring in a variety of plant species. Due to the recognized hepatotoxicity of many PAs, understanding the distribution and concentration of this compound in botanical sources is of critical importance for the safety assessment of herbal products and for potential drug development. This technical guide provides an in-depth overview of the natural sources of this compound, its distribution within plant tissues, and detailed methodologies for its extraction and quantification.

Natural Sources and Distribution

This compound is predominantly found in plants belonging to the Boraginaceae family. Its presence has been identified in several genera, most notably Symphytum (comfrey) and Borago (borage).

Major Botanical Sources
  • Symphytum officinale (Common Comfrey): Comfrey is a well-documented source of various pyrrolizidine alkaloids, including this compound.[1][2][3] The concentration of these alkaloids can vary significantly depending on the plant part, with the roots generally containing higher levels than the leaves.[1] The total PA content in comfrey roots has been reported to range from 1380 to 8320 µg/g, while leaves contain a much lower concentration of 15 to 55 µg/g.[1]

  • Borago officinalis (Borage): Borage is another significant source of this compound.[4] The leaves and flowers of borage are known to contain PAs, and due to potential toxicity, their consumption is cautioned against by some regulatory bodies.[5] In contrast, borage seed oil is generally considered free of these alkaloids.[5] Studies have identified several PAs in borage, with total PA content in some samples reaching up to 150 µg/kg.[5]

Quantitative Data

The concentration of this compound and related pyrrolizidine alkaloids can fluctuate based on the plant species, part of the plant, geographical location, and harvesting time. The following table summarizes available quantitative data for total PAs and specific alkaloids in key botanical sources.

Plant SpeciesPlant PartAnalyteConcentration RangeReference
Symphytum officinaleRootTotal Pyrrolizidine Alkaloids1380 - 8320 µg/g[1]
Symphytum officinaleLeafTotal Pyrrolizidine Alkaloids15 - 55 µg/g[1]
Symphytum officinaleRoot7'-acetylintermedineDominant compound[6]
Symphytum officinaleLeafIntermedine, Lycopsamine and their N-oxidesDominant compounds[6]
Borago officinalisHerbTotal Pyrrolizidine AlkaloidsAverage of ~200 µg/kg in mixtures[7]
Borago officinalisHerbTotal Pyrrolizidine AlkaloidsAverage of 50,562 µg/kg (max 248,061 µg/kg) in 8 samples[5]

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a complex process originating from amino acid metabolism. The initial and committed step in the pathway is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase. Homospermidine is then converted through a series of enzymatic steps to the characteristic bicyclic necine base, which is subsequently esterified with necic acids to form the diverse array of pyrrolizidine alkaloids, including this compound.

Generalized Pyrrolizidine Alkaloid Biosynthesis Putrescine Putrescine HSS Homospermidine Synthase Putrescine->HSS Spermidine Spermidine Spermidine->HSS Homospermidine Homospermidine Necine_Base Necine Base (e.g., Retronecine) Homospermidine->Necine_Base Multiple Steps PAs Pyrrolizidine Alkaloids (e.g., this compound) Necine_Base->PAs Esterification Necic_Acids Necic Acids Necic_Acids->PAs Esterification HSS->Homospermidine

Generalized biosynthetic pathway of pyrrolizidine alkaloids.

Experimental Protocols

The accurate quantification of this compound from plant matrices requires robust extraction and analytical methodologies. The following protocols are generalized from established methods for pyrrolizidine alkaloid analysis.

Extraction of Pyrrolizidine Alkaloids

A common approach for the extraction of PAs from plant material involves solid-liquid extraction with an acidified aqueous or alcoholic solvent, followed by solid-phase extraction (SPE) for sample clean-up.

Materials:

  • Dried and ground plant material

  • Extraction solvent: 0.05 M H₂SO₄ in water, or acidified methanol/ethanol

  • SPE Cartridge: C18 or mixed-mode cation exchange

  • Methanol

  • Ammonia solution

  • Dichloromethane or ethyl acetate

Procedure:

  • Extraction: Weigh approximately 1-2 g of the homogenized plant material into a centrifuge tube. Add 20 mL of the extraction solvent and sonicate for 15-30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

  • SPE Column Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Apply the acidic extract to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Elution: Elute the pyrrolizidine alkaloids from the cartridge using methanol, followed by an ammoniated organic solvent (e.g., 5% ammonia in methanol or dichloromethane).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for analysis.

Extraction and Purification Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis_prep Sample Preparation for Analysis Plant_Material Homogenized Plant Material Solvent_Addition Add Acidified Solvent Plant_Material->Solvent_Addition Sonication Sonication Solvent_Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant Combined Supernatant Centrifugation->Supernatant Conditioning Condition SPE Cartridge Supernatant->Conditioning Loading Load Extract Conditioning->Loading Washing Wash with Water Loading->Washing Elution Elute PAs Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution Final_Sample Sample for LC-MS/MS or GC-MS Reconstitution->Final_Sample

Workflow for the extraction and purification of pyrrolizidine alkaloids.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient from low to high organic phase to achieve separation of the target analyte from other PAs.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an appropriate internal standard.

Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of PAs, often requiring derivatization to improve volatility and chromatographic performance.

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer

Sample Preparation:

  • Derivatization of the extracted PAs may be necessary.

GC Conditions (Example):

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)

  • Carrier Gas: Helium

  • Temperature Program: A programmed temperature ramp to separate the analytes.

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Conclusion

This compound is a naturally occurring pyrrolizidine alkaloid primarily found in the Boraginaceae family, with Symphytum officinale and Borago officinalis being notable sources. The concentration of this compound can vary significantly, highlighting the need for accurate and sensitive analytical methods for the quality control of botanical materials and derived products. The detailed experimental protocols provided in this guide offer a robust framework for the extraction and quantification of this compound, essential for researchers, scientists, and drug development professionals working with these plant species.

References

7-Acetylintermedine: A Technical Deep-Dive into its Chemical Profile and Biological Implications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine, a pyrrolizidine alkaloid (PA) found in various plant species, is a compound of significant interest due to its inherent toxicity. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological effects of this compound. While specific quantitative toxicological data for this particular PA is limited in publicly available literature, this document synthesizes information on its chemical characteristics, general mechanisms of pyrrolizidine alkaloid toxicity, and relevant experimental protocols for its study. The established hepatotoxicity of related PAs, such as its parent compound intermedine, is discussed, focusing on the induction of apoptosis through oxidative stress and mitochondrial-mediated pathways. This guide aims to serve as a foundational resource for researchers investigating the toxicology and potential pharmacological relevance of this compound.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its structure consists of a retronecine base esterified with angelic acid and an acetyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₇H₂₇NO₆--INVALID-LINK--
Molecular Weight 341.4 g/mol --INVALID-LINK--
IUPAC Name [(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl (2Z)-2-methylbut-2-enoate--INVALID-LINK--
CAS Number 75410-55-8--INVALID-LINK--
SMILES CC=C(C)C(=O)O[C@H]1--INVALID-LINK--OC(=O)C">C@HCO--INVALID-LINK--
InChI Key UWHQPYYGYOMTQQ-BIGFRJOMSA-N--INVALID-LINK--
Solubility Soluble in water.N/A
Acidity Very weakly acidic (based on its pKa).N/A

Biological Activity and Mechanism of Action

The hepatotoxicity of PAs is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can form adducts with cellular macromolecules, including DNA and proteins.[1][2] This covalent binding disrupts cellular function and can lead to acute and chronic liver injury, including veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS).[3]

A study on the closely related parent compound, intermedine, demonstrated that its cytotoxicity in liver cell lines is mediated through the induction of apoptosis.[3] The proposed mechanism involves:

  • Generation of Reactive Oxygen Species (ROS): Intermedine exposure leads to an increase in intracellular ROS levels, causing oxidative stress.[3]

  • Mitochondrial Dysfunction: The oxidative stress disrupts the mitochondrial membrane potential.[3]

  • Apoptosis Induction: The mitochondrial damage triggers the release of pro-apoptotic factors and activation of the caspase cascade, ultimately leading to programmed cell death.[3]

Given the structural similarity, it is highly probable that this compound exerts its toxicity through a similar mechanism. The presence of the acetyl group at the 7-position may influence its metabolic activation rate and overall toxic potency. Comparative studies on different PAs have shown that the degree of toxicity can vary significantly based on their chemical structure.[1][2]

Experimental Protocols

The following sections outline general methodologies relevant to the study of this compound, based on established protocols for pyrrolizidine alkaloids.

Extraction of this compound from Plant Material

A general workflow for the extraction of pyrrolizidine alkaloids from plant sources is depicted below. The specific solvents and conditions may need to be optimized for the particular plant matrix.

Extraction_Workflow Plant_Material Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude PA Extract Evaporation->Crude_Extract Acid_Base_Purification Acid-Base Partitioning Crude_Extract->Acid_Base_Purification Purified_Extract Purified PA Fraction Acid_Base_Purification->Purified_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Purified_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound

Caption: General workflow for the extraction of this compound.

Methodology:

  • Sample Preparation: The plant material (e.g., leaves, roots) is dried and finely ground to increase the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods like maceration or Soxhlet extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract can be further purified using acid-base partitioning to selectively isolate the alkaloids.

  • Isolation: The final isolation of this compound is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Treatment Treat cells with varying concentrations of this compound Cell_Seeding->Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO, isopropanol) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, HepaRG) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the treated cells for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow Cell_Treatment Treat cells with this compound Cell_Harvesting Harvest cells (including supernatant) Cell_Treatment->Cell_Harvesting Washing Wash cells with PBS Cell_Harvesting->Washing Resuspension Resuspend cells in Annexin V binding buffer Washing->Resuspension Staining Add Annexin V-FITC and Propidium Iodide (PI) Resuspension->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Interpretation Quantify viable, apoptotic, and necrotic cells Flow_Cytometry->Data_Interpretation

Caption: Workflow for an Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells with phosphate-buffered saline (PBS).

  • Resuspension and Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark to allow for staining.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Viable cells.

    • Annexin V-positive / PI-negative: Early apoptotic cells.

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative / PI-positive: Necrotic cells.

Signaling Pathways

Based on studies of related PAs, the primary signaling pathway implicated in this compound-induced toxicity is the intrinsic apoptosis pathway.

Apoptosis_Signaling_Pathway PA_Metabolism This compound (Metabolic Activation by CYP450) Reactive_Metabolites Reactive Pyrrolic Esters PA_Metabolism->Reactive_Metabolites ROS_Generation Increased ROS Production Reactive_Metabolites->ROS_Generation Mitochondrial_Damage Mitochondrial Membrane Potential Disruption ROS_Generation->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

In-Depth Technical Guide: 7-Acetylintermedine Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 7-Acetylintermedine. While its chemical identity is established, detailed experimental studies elucidating its pharmacological and toxicological pathways are currently unavailable in the public domain.

This compound is classified as a pyrrolizidine alkaloid (PA). This class of compounds is known for a range of biological activities, primarily centered around their potential toxicity, particularly hepatotoxicity (liver damage), as well as genotoxic and carcinogenic effects. The general mechanism for many PAs involves metabolic activation in the liver by cytochrome P450 enzymes. This process can generate reactive pyrrolic esters that are capable of alkylating cellular macromolecules such as DNA and proteins, leading to cytotoxicity and cell death. However, it is crucial to note that this is a generalized mechanism for the broader class of PAs, and the specific pathways and molecular targets of this compound have not been experimentally determined.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific data for this compound, this document will outline the general methodologies and theoretical signaling pathways that could be investigated to elucidate its mechanism of action, based on the known activities of related pyrrolizidine alkaloids.

Quantitative Data Summary

A thorough search of scientific databases has yielded no specific quantitative data regarding the mechanism of action of this compound. To facilitate future research, the following table outlines the types of quantitative data that would be essential to collect.

Data TypeDescriptionRelevance to Mechanism of Action
IC50 / EC50 Half-maximal inhibitory or effective concentration.Determines the potency of this compound in cellular or enzymatic assays.
LD50 Median lethal dose.Provides a measure of acute toxicity.
Ki Inhibition constant.Quantifies the binding affinity of this compound to a specific target enzyme or receptor.
DNA Adduct Formation Rate The rate at which the compound or its metabolites bind to DNA.Direct evidence of genotoxicity and alkylating potential.
Gene Expression Modulation (e.g., fold change) Changes in the expression levels of specific genes upon treatment.Identifies cellular pathways affected by the compound.
Protein Expression/Activity Modulation (e.g., % change) Changes in the levels or activity of specific proteins.Pinpoints molecular targets and downstream effects.

Hypothetical Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are detailed, hypothetical protocols for key experiments that could be conducted.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cell lines.

Methodology:

  • Cell Culture: Culture relevant cell lines (e.g., HepG2 human liver cancer cells, primary hepatocytes) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

  • Viability Assessment: Use a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay, to measure the metabolic activity of the cells, which correlates with cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value at each time point using non-linear regression analysis.

In Vitro DNA Alkylating Activity Assay

Objective: To assess the potential of this compound to directly alkylate DNA.

Methodology:

  • Reaction Setup: Incubate purified DNA (e.g., calf thymus DNA) with varying concentrations of this compound in a physiologically relevant buffer. Include a positive control (a known alkylating agent) and a negative control (vehicle).

  • DNA Adduct Detection: After incubation, digest the DNA to individual nucleosides. Analyze the digest using liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the formation of specific DNA adducts.

  • Data Analysis: Correlate the concentration of this compound with the amount of DNA adducts formed.

Potential Signaling Pathways and Logical Relationships

Based on the known toxicology of pyrrolizidine alkaloids, the following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to this compound.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage Pathways This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane CYP450_Enzymes Cytochrome P450 Enzymes (Liver) Cell_Membrane->CYP450_Enzymes Reactive_Metabolites Reactive Pyrrolic Esters CYP450_Enzymes->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Cell_Death Cell Death Protein_Adducts->Cell_Death Oxidative_Stress->Cell_Death Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis->Cell_Death

Caption: Hypothetical metabolic activation and cellular damage pathway for this compound.

G cluster_0 Experimental Workflow for Mechanism of Action Study In_Vitro_Studies In Vitro Studies Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT) In_Vitro_Studies->Cytotoxicity_Assays Genotoxicity_Assays Genotoxicity Assays (e.g., Comet, Ames) In_Vitro_Studies->Genotoxicity_Assays Metabolism_Studies Metabolism Studies (e.g., Liver Microsomes) In_Vitro_Studies->Metabolism_Studies Target_Identification Target Identification (e.g., Proteomics) In_Vitro_Studies->Target_Identification Data_Integration Data Integration & Pathway Analysis Cytotoxicity_Assays->Data_Integration Genotoxicity_Assays->Data_Integration Metabolism_Studies->Data_Integration Target_Identification->Data_Integration In_Vivo_Studies In Vivo Studies Toxicity_Studies Acute/Chronic Toxicity (e.g., Rodent models) In_Vivo_Studies->Toxicity_Studies Histopathology Histopathology of Organs (e.g., Liver, Kidney) In_Vivo_Studies->Histopathology Pharmacokinetic_Studies Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetic_Studies Biomarker_Analysis Biomarker Analysis In_Vivo_Studies->Biomarker_Analysis Toxicity_Studies->Data_Integration Histopathology->Data_Integration Pharmacokinetic_Studies->Data_Integration Biomarker_Analysis->Data_Integration Mechanism_Elucidation Mechanism of Action Elucidation Data_Integration->Mechanism_Elucidation

Caption: A logical workflow for investigating the mechanism of action of this compound.

The study of this compound's mechanism of action is a nascent field. While its classification as a pyrrolizidine alkaloid provides a theoretical framework for its potential biological activities, dedicated experimental research is imperative to confirm these hypotheses and to fully characterize its pharmacological and toxicological profile. The experimental approaches and hypothetical pathways outlined in this guide provide a roadmap for future investigations that will be critical for understanding the risks and potential therapeutic applications of this compound.

An In-depth Technical Guide to the Known Toxicological Effects of 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the known toxicological profile of 7-Acetylintermedine. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also draws upon the well-established toxicological properties of the broader class of pyrrolizidine alkaloids (PAs). All information should be used for research and informational purposes only.

Executive Summary

Quantitative Toxicity Data

Specific quantitative toxicological data for this compound is limited. However, its hazard classification provides a qualitative assessment of its high acute toxicity.

Table 1: GHS Hazard Classification for this compound [1]

Hazard Statement CodeHazard Statement DescriptionHazard Class
H300Fatal if swallowedAcute toxicity, oral
H310Fatal in contact with skinAcute toxicity, dermal
H330Fatal if inhaledAcute toxicity, inhalation

Data sourced from PubChem.[1]

General Toxicological Experimental Protocols

While specific experimental protocols for this compound were not found, the following tables outline standard methodologies used to assess the toxicity of chemical compounds, including PAs.

Table 2: Overview of Common In Vitro and In Vivo Toxicological Assays

Assay TypeEndpoint MeasuredPurpose
In Vitro Assays
Ames TestGene mutations in bacteriaScreening for mutagenic potential.[2][3]
In Vitro Micronucleus TestChromosomal damage (clastogenicity and aneugenicity) in mammalian cellsAssessing genotoxicity.[4][5][6][7]
Comet AssayDNA strand breaks in eukaryotic cellsDetecting DNA damage.[8][9][10][11][12]
MTT AssayCell viability and proliferationDetermining cytotoxicity.[13][14][15][16][17]
In Vivo Assays
Acute Toxicity (e.g., OECD TG 420, 423, 425)Mortality, clinical signsDetermining LD50 and acute systemic toxicity.
Repeated Dose Toxicity (e.g., OECD TG 407, 408)Organ-specific toxicity, NOAEL (No-Observed-Adverse-Effect Level)Evaluating toxicity after repeated exposure.
Carcinogenicity Bioassay (e.g., OECD TG 451)Tumor incidenceAssessing carcinogenic potential over a long-term exposure.
Detailed Methodologies for Key Experiments

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][3]

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a substance to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[2]

  • Methodology:

    • Histidine-dependent bacterial strains are grown in a culture medium.

    • The bacteria are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[2] The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

    • The treated bacteria are plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now grow without added histidine) is counted and compared to the number of spontaneous revertant colonies on control plates.[3][18][19]

  • Interpretation: A significant increase in the number of revertant colonies in the presence of the test substance indicates that it is mutagenic.

This assay is used to detect chromosomal damage.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence is an indicator of genotoxic events.[4]

  • Methodology:

    • Mammalian cells (e.g., human lymphocytes, CHO, V79, or TK6 cells) are cultured in vitro.[4][20]

    • The cells are treated with the test substance at various concentrations, with and without metabolic activation (S9 fraction).

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[5][6][7]

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei in the binucleated cells is determined by microscopic analysis.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for pyrrolizidine alkaloids, including likely this compound, involves metabolic activation in the liver.

Metabolic Activation of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are pro-toxins that require metabolic activation by cytochrome P450 enzymes in the liver to exert their toxic effects.[21][22]

Metabolic Activation of Pyrrolizidine Alkaloids PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (CYP3A4/2B6) PA->CYP450 Metabolic Activation DehydroPA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) CYP450->DehydroPA Hydrolysis Hydrolysis DehydroPA->Hydrolysis DNA_Adducts DNA Adducts DehydroPA->DNA_Adducts Alkylation Protein_Adducts Protein Adducts DehydroPA->Protein_Adducts Alkylation DHP Dehydroretronecine (DHR) Hydrolysis->DHP DHP->DNA_Adducts Alkylation DHP->Protein_Adducts Alkylation Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity Cytotoxicity Hepatocellular Necrosis (Cytotoxicity) Protein_Adducts->Cytotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Caption: Metabolic activation of pyrrolizidine alkaloids.

The initial step is the oxidation of the PA by hepatic cytochrome P450 enzymes to form a highly reactive dehydropyrrolizidine alkaloid (pyrrolic ester).[23][24][25] This electrophilic metabolite can then be hydrolyzed to dehydroretronecine (DHR), another reactive electrophile. Both the pyrrolic ester and DHR can readily form covalent adducts with cellular nucleophiles, including DNA and proteins.[22] The formation of DNA adducts is believed to be the primary cause of the genotoxicity and carcinogenicity of PAs, while protein adducts contribute to cytotoxicity and organ damage, particularly in the liver.[22]

Experimental and Logical Workflows

The assessment of a chemical's toxicity typically follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.

General Toxicological Testing Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT) Hazard_ID Hazard Identification Cytotoxicity->Hazard_ID Genotoxicity_in_vitro Genotoxicity Assays (Ames, Micronucleus, Comet) Genotoxicity_in_vitro->Hazard_ID Acute_Toxicity Acute Toxicity Studies Dose_Response Dose-Response Assessment Acute_Toxicity->Dose_Response Repeated_Dose Repeated-Dose Toxicity Studies Carcinogenicity Carcinogenicity Bioassays Repeated_Dose->Carcinogenicity Risk_Assessment Risk Assessment Carcinogenicity->Risk_Assessment Hazard_ID->Acute_Toxicity Dose_Response->Repeated_Dose

Caption: General workflow for toxicological testing.

This workflow begins with in vitro screening for cytotoxicity and genotoxicity. Positive findings in these initial tests often trigger further investigation through in vivo studies to determine systemic toxicity and carcinogenic potential. The data from these studies are then used for hazard identification, dose-response assessment, and ultimately, risk assessment.

Conclusion

This compound is classified as a highly toxic substance. While specific quantitative toxicological data and dedicated experimental protocols for this compound are not widely available, its classification as a pyrrolizidine alkaloid provides a strong basis for understanding its likely toxicological profile. The primary concern with PAs is their capacity for metabolic activation in the liver to reactive metabolites that can cause severe hepatotoxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals working with this compound or related compounds should exercise extreme caution and adhere to stringent safety protocols. Further research is warranted to fully characterize the specific toxicological properties of this compound.

References

An In-Depth Technical Guide to Pyrrolizidine Alkaloids Structurally Similar to 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrrolizidine alkaloids (PAs) that are structurally related to 7-acetylintermedine. It covers their chemical structures, biological activities, and the signaling pathways they modulate. Detailed experimental protocols for key assays and synthesis are also included to facilitate further research and development in this area.

Introduction to this compound and Related Pyrrolizidine Alkaloids

This compound is a pyrrolizidine alkaloid (PA) characterized by a retronecine necine base. PAs are a large group of naturally occurring compounds found in numerous plant species, particularly in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] They are known for their potential toxicity, primarily hepatotoxicity, which is associated with the 1,2-unsaturated necine base.[3] However, their diverse chemical structures also make them of interest for potential pharmacological applications, including antitumor activities.[4]

Structurally, this compound is the 7-O-acetylated derivative of intermedine. Intermedine and its diastereomer, lycopsamine, are two of the most common monoester PAs.[3] These three compounds, along with their N-oxides, form the core group of PAs discussed in this guide. Their chemical structures are presented below.

Figure 1: Chemical Structures of this compound, Intermedine, and Lycopsamine

G cluster_7_acetylintermedine This compound cluster_intermedine Intermedine cluster_lycopsamine Lycopsamine node_7_acetylintermedine node_7_acetylintermedine node_intermedine node_intermedine node_lycopsamine node_lycopsamine

Structures of this compound, Intermedine, and Lycopsamine.

Quantitative Bioactivity Data

The biological activity of PAs is highly dependent on their chemical structure. The tables below summarize the cytotoxic effects of intermedine, lycopsamine, and other structurally related PAs on various cancer cell lines. The 50% inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

Table 1: Cytotoxicity (IC50) of Intermedine and its N-oxide [5]

Cell LineCompoundIC50 (µM)Exposure Time (h)
Primary mouse hepatocytesIntermedine150.324
HepD (human hepatocytes)Intermedine217.624
H22 (mouse hepatoma)Intermedine183.424
HepG2 (human hepatocellular carcinoma)Intermedine254.124
Primary mouse hepatocytesIntermedine N-oxide>80024
HepD (human hepatocytes)Intermedine N-oxide>80024
H22 (mouse hepatoma)Intermedine N-oxide>80024
HepG2 (human hepatocellular carcinoma)Intermedine N-oxide>80024

Table 2: Cytotoxicity (IC50) of Lycopsamine and Structurally Related PAs [6]

Cell LineCompoundIC50 (µM)Exposure Time (h)
HepG2-CYP3A4Lycopsamine>50072
HepG2-CYP3A4Lasiocarpine12.624
HepG2-CYP3A4Seneciphylline26.224
HepG2-CYP3A4Senecionine30.524
HepG2-CYP3A4Retrorsine35.824
HepG2-CYP3A4Echimidine45.124
HepG2-CYP3A4Riddelliine68.424
HepG2-CYP3A4Heliotrine>50024
HepG2-CYP3A4Europine>50024
HepG2-CYP3A4Monocrotaline>50024
Primary Human Hepatocytes (PHH)Lycopsamine>50024
Primary Human Hepatocytes (PHH)Lasiocarpine4524
Primary Human Hepatocytes (PHH)Retrorsine9824
Primary Human Hepatocytes (PHH)Riddelliine29224

Signaling Pathways Modulated by Intermedine and Lycopsamine

Intermedine and lycopsamine have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways. The primary mechanisms involve the induction of oxidative stress, leading to mitochondrial dysfunction and endoplasmic reticulum (ER) stress.

Mitochondrial Apoptosis Pathway

The induction of reactive oxygen species (ROS) is a key event in the cytotoxic effects of intermedine and lycopsamine.[5] ROS can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of pro-apoptotic factors such as cytochrome c. This process is regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting mitochondrial dysfunction and anti-apoptotic members like Bcl-2 inhibiting it. Lycopsamine has been shown to increase the expression of Bax while decreasing the expression of Bcl-2, thereby promoting apoptosis.[7] The released cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[5]

mitochondrial_pathway Intermedine Intermedine / Lycopsamine ROS ↑ Reactive Oxygen Species (ROS) Intermedine->ROS Bcl2 ↓ Bcl-2 Intermedine->Bcl2 Bax ↑ Bax ROS->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondrial Apoptosis Pathway.

Endoplasmic Reticulum (ER) Stress Pathway

In addition to the mitochondrial pathway, the accumulation of ROS can also lead to ER stress. The combined action of intermedine and lycopsamine has been shown to activate the PERK/eIF2α/ATF4/CHOP branch of the unfolded protein response (UPR).[5] This pathway is a cellular stress response that is activated by the accumulation of unfolded or misfolded proteins in the ER. Prolonged activation of this pathway can lead to apoptosis.

er_stress_pathway Intermedine Intermedine / Lycopsamine ER_Stress ↑ Endoplasmic Reticulum (ER) Stress Intermedine->ER_Stress PERK PERK activation ER_Stress->PERK eIF2a eIF2α phosphorylation PERK->eIF2a ATF4 ↑ ATF4 expression eIF2a->ATF4 CHOP ↑ CHOP expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

References

In-Depth Technical Guide to 7-Acetylintermedine: Chemical Identity, Genotoxicity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Acetylintermedine, a pyrrolizidine alkaloid of interest to the scientific community due to its potential toxicological properties. The document details its chemical identifiers, explores its mechanism of genotoxicity, and outlines key experimental protocols for its investigation.

Chemical Identification and Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. Accurate identification is critical for research and regulatory purposes. The following tables summarize its key chemical identifiers and computed properties.

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
CAS Number 74243-01-9
PubChem CID 3035235
IUPAC Name [(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Molecular Formula C₁₇H₂₇NO₆
InChI InChI=1S/C17H27NO6/c1-10(2)17(22,11(3)19)16(21)23-9-13-5-7-18-8-6-14(15(13)18)24-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14-,15-,17+/m1/s1
InChIKey RKDOFSJTBIDAHX-CYHLAULCSA-N
Canonical SMILES C--INVALID-LINK--C)(C(=O)OCC1=CCN2[C@H]1--INVALID-LINK--OC(=O)C)O">C@HO
Synonyms Acetylintermedine, Intermedine 1-acetate

Table 2: Computed Physicochemical Properties of this compound [1][4]

PropertyValue
Molecular Weight 341.4 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 6
Exact Mass 341.18383758 g/mol
Topological Polar Surface Area 96.9 Ų

Mechanism of Genotoxicity: A Pathway of Metabolic Activation

The genotoxicity of this compound, like other pyrrolizidine alkaloids (PAs), is not inherent to the parent molecule but arises from its metabolic activation, primarily in the liver. This process transforms the relatively inert alkaloid into highly reactive electrophiles that can damage cellular macromolecules, including DNA.

The key steps in the bioactivation and genotoxicity pathway are:

  • Metabolic Activation: Cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily, located in the endoplasmic reticulum of hepatocytes, catalyze the oxidation of the pyrrolizidine necine base. This enzymatic conversion generates highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHP esters).

  • Formation of Reactive Electrophiles: These DHP esters are strong electrophiles that can readily react with nucleophilic centers in cellular macromolecules.

  • DNA Adduct Formation: The primary mechanism of genotoxicity involves the covalent binding of these reactive metabolites to DNA, forming DNA adducts. This binding disrupts the normal structure and function of DNA.

  • Genotoxic Consequences: The formation of DNA adducts can lead to a cascade of detrimental effects, including:

    • Mutations: If not repaired, DNA adducts can lead to errors during DNA replication, resulting in gene mutations.

    • Chromosomal Aberrations: DNA damage can also cause larger-scale changes to chromosome structure.

    • Carcinogenesis: The accumulation of mutations and chromosomal damage can initiate the process of cancer development.

The following diagram illustrates this critical pathway from metabolic activation to genotoxicity.

Genotoxicity_Pathway Metabolic Activation and Genotoxicity Pathway of this compound cluster_liver_cell Hepatocyte (Liver Cell) cluster_genotoxic_effects Genotoxic Consequences 7_Acetylintermedine This compound (Inactive Parent Alkaloid) Metabolic_Activation Metabolic Activation 7_Acetylintermedine->Metabolic_Activation CYP450 Enzymes (e.g., CYP3A4) Reactive_Metabolites Reactive Pyrrolic Esters (DHP Esters) Metabolic_Activation->Reactive_Metabolites DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Mutations Gene Mutations DNA_Adducts->Mutations Chromosomal_Aberrations Chromosomal Aberrations DNA_Adducts->Chromosomal_Aberrations DNA Cellular DNA DNA->DNA_Adducts Carcinogenesis Carcinogenesis Mutations->Carcinogenesis Chromosomal_Aberrations->Carcinogenesis

Metabolic activation and genotoxicity of this compound.

Experimental Protocols for Genotoxicity Assessment

A variety of in vitro and in vivo assays are employed to evaluate the genotoxic potential of compounds like this compound. The following sections provide an overview of key experimental methodologies.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.

Objective: To determine the potential of this compound to induce micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: A suitable mammalian cell line, such as human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells, is cultured under standard conditions.

  • Metabolic Activation: Since this compound requires metabolic activation, the assay is performed in the presence and absence of an exogenous metabolic activation system, typically a rat liver S9 fraction.

  • Exposure: Cells are exposed to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9, or a full cell cycle without S9).

  • Cytochalasin B Treatment: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific scoring of micronuclei in cells that have undergone one nuclear division.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and then stained with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: The frequency of micronucleated binucleated cells is scored using a microscope. At least 1000 binucleated cells per concentration are typically analyzed.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To assess the ability of this compound to induce DNA damage in the form of strand breaks.

Methodology:

  • Cell Culture and Exposure: Similar to the micronucleus assay, a suitable cell line is exposed to various concentrations of this compound with and without metabolic activation.

  • Cell Embedding: After exposure, individual cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA, containing strand breaks, will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualized using a fluorescence microscope.

  • Image Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized image analysis software.

  • Data Analysis: Statistical methods are used to evaluate the dose-response relationship for DNA damage.

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific analytical technique used to identify and quantify DNA adducts.

Objective: To detect and quantify the specific DNA adducts formed from the reaction of this compound metabolites with DNA.

Methodology:

  • In Vitro or In Vivo Exposure: DNA is isolated from cells or tissues that have been exposed to this compound.

  • DNA Isolation and Hydrolysis: High-purity DNA is extracted and then enzymatically hydrolyzed to individual deoxynucleosides.

  • LC Separation: The deoxynucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system. The different deoxynucleosides, including the adducted ones, are separated based on their physicochemical properties as they pass through a chromatography column.

  • MS/MS Detection: The separated components from the HPLC are introduced into a tandem mass spectrometer.

    • Ionization: The molecules are ionized, typically using electrospray ionization (ESI).

    • First Mass Analyzer (MS1): The instrument is set to select for the mass-to-charge ratio (m/z) of the expected DNA adduct.

    • Collision-Induced Dissociation (CID): The selected ions are fragmented in a collision cell.

    • Second Mass Analyzer (MS2): The resulting fragment ions are separated, and their m/z values are measured, creating a characteristic fragmentation pattern (MS/MS spectrum).

  • Quantification: The amount of a specific adduct is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.

  • Data Analysis: The concentration of the DNA adduct is typically expressed as the number of adducts per 10⁶ or 10⁷ normal nucleotides.

The following diagram outlines a general workflow for the experimental analysis of this compound-induced genotoxicity.

Experimental_Workflow Experimental Workflow for Genotoxicity Assessment of this compound cluster_exposure Exposure Phase cluster_assays Genotoxicity Assays cluster_endpoints Measured Endpoints Cell_Culture Mammalian Cell Culture (e.g., TK6, CHO) Treatment Treatment with This compound (+/- S9 Metabolic Activation) Cell_Culture->Treatment Micronucleus_Assay In Vitro Micronucleus Assay Treatment->Micronucleus_Assay Comet_Assay Comet Assay Treatment->Comet_Assay DNA_Adduct_Analysis DNA Adduct Analysis Treatment->DNA_Adduct_Analysis Micronuclei Micronuclei Frequency Micronucleus_Assay->Micronuclei DNA_Breaks DNA Strand Breaks Comet_Assay->DNA_Breaks Adduct_Quantification Specific DNA Adducts DNA_Adduct_Analysis->Adduct_Quantification Genotoxicity_Assessment Overall Genotoxicity Assessment Micronuclei->Genotoxicity_Assessment DNA_Breaks->Genotoxicity_Assessment Adduct_Quantification->Genotoxicity_Assessment

Workflow for assessing the genotoxicity of this compound.

Conclusion

This compound is a pyrrolizidine alkaloid that poses a genotoxic risk following metabolic activation. Understanding its chemical properties, mechanism of action, and the appropriate experimental methods for its evaluation is crucial for researchers, scientists, and professionals in drug development and chemical safety assessment. The information and protocols provided in this guide serve as a foundational resource for the investigation of this compound and other related compounds. Further research is warranted to fully characterize its toxicological profile and to develop strategies to mitigate potential human health risks.

References

Solubility and stability of 7-Acetylintermedine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Acetylintermedine is a pyrrolizidine alkaloid (PA) of interest in various research fields. A thorough understanding of its physicochemical properties, particularly its solubility in different solvent systems and its stability under various environmental conditions, is paramount for its extraction, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility and stability of this compound, based on the general behavior of pyrrolizidine alkaloids. It details standardized experimental protocols for determining these properties and outlines analytical methodologies for quantification.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassSpecific SolventExpected SolubilityReference
Polar Protic WaterSparingly soluble (as base), Soluble (as N-oxide)[1]
MethanolSoluble[1][3]
EthanolSoluble[3]
Polar Aprotic AcetonitrileSoluble[1][3]
Dimethylformamide (DMF)Likely Soluble
Dimethyl sulfoxide (DMSO)Likely Soluble
Non-Polar ChloroformSlightly Soluble[3]
DichloromethaneSlightly Soluble
HexanePractically Insoluble
Aqueous Buffers Acidic (e.g., pH 1-4)More Soluble (due to salt formation)[1]
Alkaline (e.g., pH 8-10)Less Soluble (as free base)

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is based on the guidelines from the United States Pharmacopeia (USP) and the World Health Organization (WHO) for determining the equilibrium solubility of a drug substance[4][5].

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (as per Table 1)

  • pH buffers (e.g., pH 1.2, 4.5, 6.8)[5]

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 25 °C and 37 °C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Add an excess amount of this compound to a glass vial. The excess solid should be visible to ensure saturation.

  • Add a known volume of the selected solvent or buffer to the vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to sediment the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Perform the experiment in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the triplicate samples, typically in mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate with shaking (e.g., 24-72h at 25°C/37°C) C->D E Centrifuge sample D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify using HPLC/LC-MS/MS G->H I Calculate solubility (mg/mL or µg/mL) H->I

Caption: Workflow for Solubility Determination.

Stability Profile

The stability of pyrrolizidine alkaloids is influenced by pH, temperature, and light. Generally, PAs are relatively stable in neutral and acidic conditions but are susceptible to degradation in alkaline environments[6]. They are also prone to degradation under UV radiation[6]. Studies have shown that high temperatures during food preparation processes like boiling do not lead to significant degradation of these compounds[7].

Table 2: Stability of Pyrrolizidine Alkaloids under Different Conditions

ConditionStressorExpected Stability of this compoundReference
pH Acidic (pH 1-4)Stable[6]
Neutral (pH ~7)Stable[6]
Alkaline (pH 8-10)Prone to degradation (hydrolysis of ester groups)[6]
Temperature Refrigerated (2-8 °C)Stable
Room Temperature (25 °C)Generally Stable (monitor for long-term storage)
Elevated Temperature (e.g., 40-60 °C)Potential for accelerated degradation[8]
High Temperature (e.g., 100 °C)Relatively stable during short exposure[7]
Light Ambient LightMonitor for long-term degradation
UV RadiationProne to degradation (photolysis)[6]
Oxidation Presence of Oxidizing AgentsPotential for degradation[8]

Experimental Protocol for Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances[8][9].

Objective: To evaluate the stability of this compound under various stress conditions (forced degradation) and in long-term storage.

A. Forced Degradation Study

Materials:

  • This compound (in solid form and in solution)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV-Vis light chamber

  • Temperature-controlled ovens

  • Validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS/MS capable of separating the parent compound from degradation products)

Procedure:

  • Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., at 60 °C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature for a defined period.

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound to high heat (e.g., 60-80 °C) for a defined period.

  • Photostability: Expose solid and solution samples of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating method to determine the remaining concentration of this compound and to detect any degradation products.

B. Long-Term Stability Study

Procedure:

  • Store aliquots of this compound under the following conditions as per ICH guidelines[10]:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

  • Test samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analyze the samples for appearance, purity (by HPLC), and content of this compound.

G cluster_sample Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound (Solid & Solution) B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolysis (UV/Vis Light) A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC/LC-MS/MS G->H I Assess Purity, Assay, & Degradation Products H->I

Caption: Forced Degradation Experimental Workflow.

Potential Degradation Pathway

The primary degradation pathway for 1,2-unsaturated pyrrolizidine alkaloids like this compound involves metabolic activation in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These intermediates can then bind to cellular nucleophiles, leading to toxicity[11]. Hydrolysis of the ester groups, particularly under alkaline conditions, is another key degradation route.

G cluster_metabolic Metabolic Activation (Liver) cluster_hydrolysis Chemical Degradation A This compound (1,2-unsaturated PA) B Dehydrogenation (Cytochrome P450) A->B F Ester Hydrolysis (Alkaline conditions) A->F C Reactive Pyrrolic Ester (Dehydropyrrolizidine) B->C D Binding to Cellular Nucleophiles (DNA, Proteins) C->D E Toxicity D->E G Necine Base + Necic Acids F->G

Caption: Simplified PA Degradation Pathways.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (MS) is the most common and reliable technique for the quantification of pyrrolizidine alkaloids[12][13].

  • Sample Preparation: Solid-phase extraction (SPE) is often employed for the cleanup and concentration of PAs from complex matrices[13][14].

  • Chromatographic Separation: Reversed-phase columns (e.g., C18) are typically used with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol in a gradient elution mode.

  • Detection:

    • HPLC-UV: Detection is usually performed at a wavelength around 220 nm[12].

    • LC-MS/MS: This is the preferred method due to its high sensitivity and selectivity, allowing for the quantification of trace levels of PAs. It is particularly useful for identifying and quantifying degradation products[13][15].

Conclusion

While specific experimental data for this compound is limited, a robust understanding of its solubility and stability can be extrapolated from the well-documented behavior of other pyrrolizidine alkaloids. This guide provides a framework for researchers to design and execute systematic studies to characterize these critical physicochemical properties. The provided protocols, based on international guidelines, will ensure the generation of high-quality, reliable data essential for the development and application of this compound.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the qualitative and quantitative analysis of 7-Acetylintermedine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound belongs to the class of pyrrolizidine alkaloids (PAs), which are natural toxins produced by various plant species. Due to their potential hepatotoxicity, their detection and quantification in food, herbal products, and other matrices are of significant interest.[1][2]

Introduction

Pyrrolizidine alkaloids are secondary metabolites known for their toxic effects in humans and animals.[3] Their analysis is crucial for food safety and in the development of pharmaceuticals where herbal ingredients are used. Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of PAs like this compound, a derivatization step is typically required prior to GC-MS analysis.[1][4] This protocol outlines the necessary steps for sample preparation, including extraction, clean-up, reduction, and derivatization, followed by the GC-MS analysis.

Experimental Protocols

Sample Preparation

The following protocol is a synthesized method based on established procedures for the extraction and preparation of pyrrolizidine alkaloids from plant matrices for GC-MS analysis.[2][4][5][6]

a. Extraction

  • Homogenization: Weigh 2-5 g of the homogenized plant material into a centrifuge tube.

  • Acidic Extraction: Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

  • Sonication: Sonicate the mixture for 15-30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 3800 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process on the pellet with another 20 mL of the extraction solvent and combine the supernatants.

  • Neutralization: Adjust the pH of the combined extracts to approximately 7.0 using a 2.5% ammonia solution.

b. Clean-up using Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

  • Sample Loading: Load the neutralized extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of methanol to remove interferences.

  • Elution: Elute the pyrrolizidine alkaloids with 10 mL of 2.5% ammoniated methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

c. Reduction of PA N-oxides and Ester Hydrolysis

For a total PA content analysis, which includes the N-oxides, a reduction step is necessary. This step converts the N-oxides to their corresponding tertiary amines. Additionally, for a total necine backbone analysis, hydrolysis of the ester groups is performed. For the specific analysis of this compound, this hydrolysis step should be omitted.

  • Reduction (Optional, for total PA content): Re-dissolve the dried extract in 5 mL of 2 M H₂SO₄. Add approximately 200 mg of zinc dust and stir for 2 hours at room temperature. Filter the solution and adjust the pH to ~9 with concentrated ammonia solution. Extract the free bases three times with 10 mL of dichloromethane. Combine the organic layers and evaporate to dryness.

  • For this compound analysis (without reduction of N-oxides): Proceed directly to derivatization if only the free base is of interest.

d. Derivatization (Silylation)

To increase the volatility of this compound for GC-MS analysis, a silylation step is required.[4]

  • Reagent Preparation: Prepare a derivatization reagent consisting of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of pyridine to the dried extract.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50-550 amu
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)
Ion Source Temp.230°C
Quadrupole Temp.150°C

Data Presentation

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

ParameterValueReference
Chemical Formula C₁₇H₂₇NO₆NIST WebBook
Molecular Weight 341.18 g/mol NIST WebBook
Kovats' Retention Index (OV-1) 2220NIST WebBook
Limit of Quantification (LOQ) *~0.01 µg/g (ppm)[4]

*Note: The LOQ is based on a general method for pyrrolizidine alkaloids in honey and may vary depending on the matrix and instrumentation.

Mass Spectral Data

The mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak of the silylated derivative is expected at m/z 413 (M+). The base peak for 7-acetylated pyrrolizidine alkaloids is typically observed at m/z 180.

Ion Descriptionm/zRelative Abundance
Molecular Ion [M]⁺ (TMS derivative) 413Low
[M-CH₃]⁺ 398Moderate
**[M-C₄H₉O₂]⁺ (Loss of TMS-O-C(CH₃)₂)298Moderate
Base Peak 180100%
Fragment 136High
Fragment 120High
Fragment 93Moderate
Fragment 80Moderate

*Note: The relative abundances are estimates based on typical fragmentation patterns of related compounds. The actual spectrum should be confirmed with a certified reference standard.

Visualizations

Experimental Workflow

GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output sample Plant Material extraction Acidic Extraction sample->extraction 0.05 M H₂SO₄ in 50% MeOH cleanup SPE Clean-up extraction->cleanup Neutralize & Load derivatization Silylation cleanup->derivatization Elute & Dry gcms GC-MS Analysis derivatization->gcms Inject Sample data_proc Data Processing gcms->data_proc Acquire Spectra quant Quantification data_proc->quant Integrate Peaks report Final Report quant->report

Caption: Experimental workflow for the analysis of this compound.

Metabolic Activation Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids themselves are not toxic but are activated in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters.[7][8][9] These reactive metabolites can then bind to cellular macromolecules, leading to hepatotoxicity.

Metabolic Activation of Pyrrolizidine Alkaloids cluster_intake Intake & Metabolism cluster_liver Liver (Hepatocytes) cluster_toxicity Cellular Effects PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 Cytochrome P450 (Oxidation) PA->CYP450 Metabolic Activation ReactivePyrrole Reactive Pyrrolic Ester (Dehydropyrrolizidine) CYP450->ReactivePyrrole Adducts DNA & Protein Adducts ReactivePyrrole->Adducts Alkylation Toxicity Hepatotoxicity (Cell Death, Carcinogenesis) Adducts->Toxicity

Caption: Metabolic activation pathway of pyrrolizidine alkaloids in the liver.

References

Protocol for the Extraction, Isolation, and Quantification of 7-Acetylintermedine from Borago officinalis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a comprehensive protocol for the extraction, purification, and quantification of 7-Acetylintermedine, a pyrrolizidine alkaloid (PA), from the plant Borago officinalis (borage). This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodologies described herein are based on established scientific literature and provide a robust framework for the isolation and analysis of this specific bioactive compound.

Pyrrolizidine alkaloids are a large group of heterocyclic compounds produced by various plant species, including those of the Boraginaceae family, to which Borago officinalis belongs. These compounds are of significant interest due to their potential toxicity and medicinal properties. This compound, along with other PAs such as intermedine, lycopsamine, and amabiline, is naturally present in borage.[1] The concentration of these alkaloids can vary depending on the plant part, with the roots often containing the free base forms, while the leaves primarily contain the N-oxides. The total alkaloid content in the aerial parts of borage is generally low, often reported as less than 0.001% of the dry weight. However, more sensitive analytical techniques are crucial for accurate quantification and safety assessment.

This protocol details a systematic workflow encompassing sample preparation, an efficient acidic methanolic extraction, solid-phase extraction (SPE) for sample cleanup, preparative high-performance liquid chromatography (HPLC) for the isolation of this compound, and a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for accurate quantification.

Quantitative Data Summary

The concentration of this compound and other related pyrrolizidine alkaloids in Borago officinalis can vary significantly depending on the plant part, growing conditions, and genetic strain. The following table summarizes typical quantitative data found in the literature.

Pyrrolizidine AlkaloidPlant PartConcentration Range (µg/kg dry weight)Reference
This compound LeavesAmong the most quantitatively relevant PAs[2][3]
LycopsamineLeaves, Stems< 100 (as part of total alkaloids < 0.001% DW)
IntermedineRootsPresent
AmabilineLeaves, Stems< 100 (as part of total alkaloids < 0.001% DW)
SupinineRootsPresent
ThesinineSeeds, FlowersMajor alkaloid (up to 0.02% of crude alkaloids)
Total PAs Leaves (Fresh) Mean: 530.8 µg/kg; Highest: 3410 µg/kg [4]
Total PAs Leaves (Dried) Up to 2959 µg/kg [4]

Experimental Protocols

Plant Material Collection and Preparation

1.1. Collection: Collect fresh Borago officinalis plant material (leaves, stems, roots, flowers, or seeds, depending on the research focus). For optimal results, it is recommended to process the material immediately. If storage is necessary, freeze the material at -80°C or lyophilize to prevent degradation of the target compounds.

1.2. Drying and Grinding: For dry weight analysis, air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a temperature not exceeding 40°C. Once completely dry, grind the material into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size.

Extraction of this compound

This protocol utilizes an efficient acidic methanol extraction method, which has been shown to be effective for extracting pyrrolizidine alkaloids from borage.[2][3]

2.1. Reagents and Materials:

  • Dried and powdered Borago officinalis plant material
  • Extraction Solvent: 0.2% Formic Acid in 10% Methanol (v/v)
  • Centrifuge tubes (50 mL)
  • Ultrasonic bath
  • Centrifuge
  • Filter paper or syringe filters (0.45 µm)

2.2. Extraction Procedure:

  • Weigh 2.0 g of the powdered plant material and place it into a 50 mL centrifuge tube.
  • Add 20 mL of the extraction solvent to the tube.
  • Ensure the plant material is completely wetted and vortex the mixture for 1 minute.
  • Place the tube in an ultrasonic bath and sonicate for 60 minutes at 47.5°C.[2]
  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
  • Carefully decant the supernatant into a clean collection tube.
  • For exhaustive extraction, the pellet can be re-extracted with another 20 mL of the extraction solvent, and the supernatants can be combined.
  • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. The resulting solution is the crude extract.

Purification by Solid-Phase Extraction (SPE)

The crude extract contains various co-extracted compounds that can interfere with the analysis. A solid-phase extraction step is necessary for cleanup.

3.1. Reagents and Materials:

  • Crude extract from step 2
  • C18 SPE cartridges (e.g., 500 mg, 6 mL)
  • Methanol (HPLC grade)
  • Deionized water
  • SPE vacuum manifold

3.2. SPE Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
  • Loading: Load the filtered crude extract onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
  • Elution: Elute the pyrrolizidine alkaloids from the cartridge with 10 mL of methanol.
  • Drying: Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis (e.g., 10% methanol in water with 0.1% formic acid).

Isolation of this compound by Preparative HPLC

For the isolation of pure this compound for use as a reference standard or for further biological assays, preparative HPLC is required.

4.1. Instrumentation and Columns:

  • Preparative HPLC system with a fraction collector
  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

4.2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A linear gradient starting from 5-10% B to 30-40% B over 30-40 minutes. The exact gradient should be optimized based on the separation of the target peak from other PAs in the borage extract.
  • Flow Rate: 5-10 mL/min
  • Detection: UV detector at 220 nm
  • Injection Volume: A large volume of the concentrated, purified extract.

4.3. Fraction Collection:

  • Inject the purified extract onto the preparative HPLC system.
  • Monitor the chromatogram and collect the fraction corresponding to the retention time of this compound. The retention time will need to be determined initially using an analytical HPLC-MS/MS system with a reference standard if available, or by analyzing the collected fractions.
  • Combine the collected fractions containing the target compound.
  • Evaporate the solvent to obtain the isolated this compound.
  • Assess the purity of the isolated compound using analytical HPLC-MS/MS.

Quantification of this compound by UHPLC-MS/MS

A validated UHPLC-MS/MS method is the gold standard for the accurate and sensitive quantification of pyrrolizidine alkaloids.

5.1. Instrumentation and Columns:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Analytical C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

5.2. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A fast gradient suitable for analytical separation, for example, 5% B held for 1 min, then ramped to 95% B over 8 minutes, held for 2 minutes, and then returned to initial conditions.
  • Flow Rate: 0.3-0.5 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 5-10 µL

5.3. Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Multiple Reaction Monitoring (MRM): The following precursor-to-product ion transitions should be monitored. The most intense transition is typically used for quantification (Quantifier), and a second transition is used for confirmation (Qualifier). The collision energy (CE) and other parameters should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
This compound 342.2138.1120.1Optimized for instrument
Intermedine300.2138.1120.1Optimized for instrument
Lycopsamine300.2138.1120.1Optimized for instrument

Note: The fragmentation of this compound will likely involve the loss of the acetyl group and water, followed by fragmentation of the necine base. The m/z 138.1 and 120.1 are common fragments for retronecine-type PAs.

5.4. Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.
  • Spike blank matrix with known concentrations of the standard to create matrix-matched calibrants to account for matrix effects.
  • Analyze the samples and calibrants using the developed UHPLC-MS/MS method.
  • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow plant_material Borago officinalis Plant Material (Dried and Powdered) extraction Extraction (0.2% Formic Acid in 10% Methanol, Sonication at 47.5°C for 60 min) plant_material->extraction centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration crude_extract Crude Pyrrolizidine Alkaloid Extract filtration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe purified_extract Purified Extract spe->purified_extract prep_hplc Preparative HPLC (C18 Column) purified_extract->prep_hplc quantification UHPLC-MS/MS Quantification purified_extract->quantification For Quantification isolated_compound Isolated this compound prep_hplc->isolated_compound isolated_compound->quantification As Standard final_result Concentration of This compound quantification->final_result

Caption: Workflow for the extraction and analysis of this compound.

Logical Relationship of Analytical Steps

Analytical_Steps cluster_extraction Extraction & Cleanup cluster_analysis Isolation & Quantification Extraction Extraction Goal: Solubilize PAs from plant matrix Method: Acidic Methanol Sonication Purification Purification Goal: Remove interfering compounds Method: Solid-Phase Extraction (SPE) Extraction->Purification Isolation Isolation Goal: Obtain pure this compound Method: Preparative HPLC Purification->Isolation Quantification Quantification Goal: Determine concentration Method: UHPLC-MS/MS Purification->Quantification

Caption: Key stages in the analysis of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine 7-Acetylintermedine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetylintermedine is a pyrrolizidine alkaloid (PA), a class of natural toxins found in numerous plant species. PAs are known for their hepatotoxicity, which is a significant concern for human and animal health due to the contamination of food and herbal remedies. The toxic effects of PAs, including this compound, are primarily initiated by metabolic activation in the liver by cytochrome P450 enzymes. This activation leads to the formation of highly reactive pyrrolic esters that can bind to cellular macromolecules, inducing cytotoxicity, genotoxicity, and carcinogenicity.[1] The primary mechanism of cell death induced by PAs is apoptosis, often mediated by oxidative stress and mitochondrial dysfunction.[2][3][4]

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of this compound. The described methods are essential for toxicological risk assessment and for screening potential therapeutic agents that may mitigate PA-induced liver injury. The protocols are designed for use with metabolically competent liver cell lines, such as HepaRG or HepG2 cells, which are crucial for studying compounds that require metabolic activation to exert their toxic effects.

Overview of Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This includes assays for:

  • Cell Viability: To determine the overall dose-dependent toxicity.

  • Apoptosis Induction: To elucidate the specific mechanism of cell death.

  • Mitochondrial Health: To investigate the involvement of mitochondria in the toxic cascade.

  • Oxidative Stress: To measure the induction of reactive oxygen species (ROS), a key event in PA toxicity.

Experimental Protocols

Cell Culture and Treatment

Metabolically competent human hepatoma cell lines like HepaRG or CYP3A4-overexpressing HepG2 cells are recommended for these assays.[5][6]

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well, depending on the cell line and assay duration.

  • Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase Activity Assay

This assay quantifies the activity of key executioner caspases (caspase-3 and -7) involved in the apoptotic cascade.

Materials:

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • Luminometer-compatible 96-well plates

Protocol:

  • After treatment, allow the 96-well plate and its contents to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample using a luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle-treated control. PA-induced apoptosis is likely to involve the intrinsic pathway, activating caspase-9, and the extrinsic pathway, activating caspase-8, both of which converge on the activation of effector caspases-3 and -7.[7]

Mitochondrial Membrane Potential Assay (JC-1 Assay)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with a compromised ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

Materials:

  • JC-1 reagent

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Following treatment, remove the culture medium and wash the cells once with PBS.

  • Add fresh medium containing JC-1 (final concentration 5-10 µg/mL) to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Remove the JC-1 containing medium and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~535 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes a cell-permeable dye, such as DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

Materials:

  • DCFDA solution

  • Fluorescence microplate reader

Protocol:

  • After the desired treatment period, remove the culture medium.

  • Wash the cells once with PBS.

  • Add 100 µL of DCFDA solution (5-10 µM in serum-free medium) to each well.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Remove the DCFDA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with excitation at ~485 nm and emission at ~535 nm.

  • Express the results as a fold change in ROS levels relative to the vehicle-treated control. The cytotoxicity of intermedine has been linked to the production of ROS in liver cells.[3]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on HepaRG Cells (MTT Assay)

Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle)100± 5.2
1092.3± 4.8
5075.1± 6.1
10051.8± 5.5
20028.4± 4.2
40012.7± 3.1

Table 2: Apoptosis Induction by this compound in HepaRG Cells

Assay100 µM this compound (Fold Change vs. Control)Standard Deviation
Caspase-3/7 Activity4.2± 0.8
Mitochondrial Membrane Potential (Red/Green Ratio)0.4± 0.1
Intracellular ROS Levels3.5± 0.6

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed HepaRG cells in 96-well plates treat Treat with this compound start->treat viability MTT Assay (Cell Viability) treat->viability caspase Caspase-Glo Assay (Apoptosis) treat->caspase mmp JC-1 Assay (Mitochondrial Health) treat->mmp ros DCFDA Assay (Oxidative Stress) treat->ros data Quantify Results (Absorbance, Luminescence, Fluorescence) viability->data caspase->data mmp->data ros->data interpret Determine IC50 & Mechanism of Cytotoxicity data->interpret

Caption: Workflow for assessing this compound cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

apoptosis_pathway cluster_initiation Initiation cluster_stress Cellular Stress cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase PA This compound CYP450 CYP450 Metabolism (in Liver Cells) PA->CYP450 Metabolite Reactive Pyrrolic Metabolite CYP450->Metabolite ROS Increased ROS Production Metabolite->ROS Casp8 Caspase-8 Activation Metabolite->Casp8 Mito_Damage Mitochondrial Damage ROS->Mito_Damage Bcl2 Bcl-xL Degradation Mito_Damage->Bcl2 CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed signaling pathway for this compound cytotoxicity.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the cytotoxicity of this compound. By employing a combination of assays that assess different cellular endpoints, researchers can gain a comprehensive understanding of the toxicological profile of this pyrrolizidine alkaloid. The structure-dependent toxicity of PAs underscores the importance of such detailed in vitro investigations for risk assessment and the development of potential countermeasures.[2][7] The activation of both intrinsic and extrinsic apoptotic pathways appears to be a key mechanism of PA-induced cell death.[7]

References

Animal Models for Studying 7-Acetylintermedine In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract: 7-Acetylintermedine is a pyrrolizidine alkaloid (PA) found in several plant species, notably in comfrey (Symphytum officinale). PAs are a class of phytotoxins known for their significant hepatotoxicity, posing a risk to both human and animal health. Understanding the in vivo effects of this compound is crucial for toxicological assessment and the development of potential therapeutic interventions for PA-induced liver injury. This document provides detailed application notes and experimental protocols for studying the in vivo effects of this compound using animal models. Due to a lack of specific in vivo studies on isolated this compound, the protocols and data presented are based on studies of closely related PAs and whole comfrey preparations known to contain this compound.

Introduction to this compound and its Hepatotoxicity

This compound is a naturally occurring pyrrolizidine alkaloid. Like other PAs, it is known to cause liver damage. The primary mechanism of PA-induced hepatotoxicity involves metabolic activation by cytochrome P450 enzymes in the liver. This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules such as DNA and proteins. This leads to cellular dysfunction, oxidative stress, and ultimately, apoptosis and necrosis of liver cells. Chronic exposure to PAs can lead to more severe conditions, including liver cirrhosis and cancer.[1][2]

Animal models, particularly rodents, are invaluable tools for investigating the pathogenesis of PA-induced liver injury and for the preclinical evaluation of potential hepatoprotective agents.

Recommended Animal Models

The most commonly used and recommended animal models for studying PA-induced hepatotoxicity are mice and rats . These models are well-characterized, cost-effective, and their physiological and pathological responses to PAs share similarities with those observed in humans.

  • Mice (e.g., C57BL/6, BALB/c): Mice are suitable for acute and sub-chronic toxicity studies. Their well-defined genetic background is advantageous for mechanistic studies.

  • Rats (e.g., Sprague-Dawley, Wistar): Rats are often used for chronic toxicity and carcinogenicity studies due to their larger size, which facilitates blood sampling and surgical procedures. Studies have shown that rats fed diets containing comfrey, which contains this compound, develop hepatocellular adenomas.[1]

Data Presentation: Quantitative In Vivo Effects of Comfrey (Containing this compound)

The following tables summarize quantitative data from a key study investigating the long-term effects of dietary administration of comfrey leaves and roots (containing a mixture of PAs, including this compound) to ACI rats for up to 600 days.[1][3] It is important to note that these findings reflect the combined effects of all PAs present in comfrey and not solely this compound.

Table 1: Liver Tumor Incidence in ACI Rats Fed a Diet Containing Comfrey Leaves [1][3]

Dietary Concentration of Comfrey LeavesNumber of RatsLiver Tumor Incidence (%)
0% (Control)-0
8%-4
16%-33
33%-55

Table 2: Liver Tumor Incidence in ACI Rats Fed a Diet Containing Comfrey Roots [1][3]

Dietary Concentration of Comfrey RootsNumber of RatsLiver Tumor Incidence (%)
0% (Control)-0
1%-80
2%-42
4%-33
8%-79

Experimental Protocols

Due to the limited availability of specific in vivo protocols for isolated this compound, the following is a detailed protocol for inducing hepatotoxicity using a closely related PA, Intermedine. This protocol can be adapted for this compound, with the caveat that dose-ranging studies should be performed to determine the optimal dose.

Protocol: Acute Hepatotoxicity Study of a Pyrrolizidine Alkaloid in Mice

Objective: To evaluate the acute hepatotoxic effects of a pyrrolizidine alkaloid in a mouse model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound or a closely related PA (e.g., Intermedine)

  • Vehicle (e.g., sterile saline or corn oil)

  • Gavage needles

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Formalin (10% neutral buffered) for tissue fixation

  • Equipment for euthanasia (e.g., CO2 chamber)

  • Centrifuge

  • Spectrophotometer for biochemical assays

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the mice into experimental groups (n=6-8 per group).

    • Include a vehicle control group that receives only the vehicle.

    • Prepare different doses of the PA. A suggested starting dose for a related PA, Intermedine, based on in vitro studies, would be in the range of 50-150 mg/kg body weight for an acute study, though this must be optimized.

    • Administer the PA or vehicle via oral gavage.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss) at regular intervals (e.g., 1, 4, 8, 12, and 24 hours post-administration).

  • Sample Collection (at a predetermined endpoint, e.g., 24 or 48 hours):

    • Anesthetize the mice.

    • Collect blood via cardiac puncture for serum biochemical analysis.

    • Perform euthanasia.

    • Harvest the liver, weigh it, and examine it for gross pathological changes.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.

    • Snap-freeze another portion in liquid nitrogen and store at -80°C for molecular and biochemical analyses (e.g., oxidative stress markers, gene expression).

  • Biochemical Analysis:

    • Centrifuge the blood to separate the serum.

    • Measure serum levels of liver injury markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP).

  • Histopathological Analysis:

    • Process the formalin-fixed liver tissues, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) to assess for hepatocellular necrosis, inflammation, and sinusoidal obstruction.

  • Oxidative Stress Markers (optional):

    • Prepare liver homogenates from the frozen tissue.

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.

    • Measure the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

    • Determine the levels of reduced glutathione (GSH).

Visualization of Pathways and Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the generally accepted signaling pathway for hepatotoxicity induced by pyrrolizidine alkaloids.

PA_Hepatotoxicity_Pathway cluster_blood_liver Blood-Liver Interface cluster_hepatocyte Hepatocyte cluster_outcome Pathological Outcome PA Pyrrolizidine Alkaloid (e.g., this compound) PA->Hepatocyte Uptake CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine) CYP450->Reactive_Metabolites Metabolic Activation GSH_Depletion GSH Depletion Reactive_Metabolites->GSH_Depletion Macromolecule_Adducts DNA & Protein Adducts Reactive_Metabolites->Macromolecule_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) GSH_Depletion->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Macromolecule_Adducts->Mitochondrial_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest Macromolecule_Adducts->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Hepatocellular_Injury Hepatocellular Injury Apoptosis->Hepatocellular_Injury Necrosis->Hepatocellular_Injury Cancer Hepatocellular Carcinoma (Chronic Exposure) Cell_Cycle_Arrest->Cancer SOS Sinusoidal Obstruction Syndrome (SOS) Hepatocellular_Injury->SOS Fibrosis_Cirrhosis Fibrosis / Cirrhosis (Chronic Exposure) SOS->Fibrosis_Cirrhosis

Caption: Signaling pathway of pyrrolizidine alkaloid-induced hepatotoxicity.

Experimental Workflow for In Vivo Study of this compound

The following diagram outlines the experimental workflow for an in vivo study of this compound.

Experimental_Workflow Start Start: Hypothesis Acclimatization Animal Acclimatization (e.g., Mice, 1 week) Start->Acclimatization Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping Dosing Administration of This compound (e.g., Oral Gavage) Grouping->Dosing Monitoring Clinical Observation & Weight Monitoring Dosing->Monitoring Endpoint Experimental Endpoint (e.g., 24h, 48h, or Chronic) Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Liver) Endpoint->Sample_Collection Biochemical Serum Biochemical Analysis (ALT, AST, ALP) Sample_Collection->Biochemical Histopathology Histopathological Examination (H&E Staining) Sample_Collection->Histopathology Molecular Molecular & Biochemical Analysis of Liver Tissue (Oxidative Stress, Gene Expression) Sample_Collection->Molecular Data_Analysis Data Analysis & Statistical Evaluation Biochemical->Data_Analysis Histopathology->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo study of this compound.

Conclusion

The study of this compound in vivo is essential for a comprehensive understanding of its toxicological profile and for the development of strategies to mitigate its harmful effects. While specific data on this individual PA is sparse, the provided protocols, based on closely related compounds and preparations containing it, offer a robust framework for initiating such investigations. The use of well-established rodent models, coupled with detailed biochemical and histopathological analyses, will be instrumental in elucidating the precise mechanisms of this compound-induced hepatotoxicity. Researchers are strongly encouraged to conduct preliminary dose-response studies to establish appropriate dosing regimens for their specific experimental conditions.

References

Application Note: Structural Elucidation of 7-Acetylintermedine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural elucidation of 7-Acetylintermedine, a pyrrolizidine alkaloid, using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR analysis. Representative data is presented in tabular format to guide researchers in assigning the chemical structure. Furthermore, this document includes diagrams generated using Graphviz to visualize the experimental workflow and the key structural correlations of this compound.

Introduction

This compound is a pyrrolizidine alkaloid (PA) with the molecular formula C₁₇H₂₇NO₆ and a molecular weight of 341.40 g/mol .[1][2][3][4] PAs are a class of naturally occurring compounds found in various plant species, and some are known for their potential toxicity.[5][6] Accurate structural determination is crucial for understanding their biological activity and potential risks. NMR spectroscopy is a powerful and non-destructive technique for the unambiguous structural elucidation of natural products.[7][8][9] This note details the application of a suite of NMR experiments to confirm the molecular structure of this compound.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference for chemical shifts (0 ppm) for ¹H and ¹³C NMR.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[10] The following experiments are essential for complete structural elucidation:

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons.

  • ¹³C NMR (Carbon-13): Shows the number of non-equivalent carbons in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecular structure.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbons that have attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This is crucial for connecting different structural fragments of the molecule.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) (Optional): Can be used to determine the stereochemistry of the molecule by identifying protons that are close to each other in space.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on its known structure and typical values for pyrrolizidine alkaloids.[5][11]

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 3.5 - 3.7m-2H
H-3~ 2.0 - 2.2m-2H
H-5~ 5.8br s-1H
H-6~ 2.5 - 2.7m-2H
H-7~ 5.2m-1H
H-8~ 4.0m-1H
H-9~ 4.8d~ 12.01H
H-9'~ 4.6d~ 12.01H
H-2'~ 4.1q6.51H
H-3'~ 1.9m6.81H
H-4'~ 0.9d6.83H
H-5'~ 1.2d6.53H
OAc-CH₃2.05s-3H

Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)DEPT
C-1~ 135.0C
C-2~ 60.0CH₂
C-3~ 30.0CH₂
C-5~ 125.0CH
C-6~ 35.0CH₂
C-7~ 75.0CH
C-8~ 78.0CH
C-9~ 62.0CH₂
C-1'~ 175.0C
C-2'~ 72.0CH
C-3'~ 33.0CH
C-4'~ 17.0CH₃
C-5'~ 18.0CH₃
OAc-C=O~ 170.0C
OAc-CH₃~ 21.0CH₃

Visualization of Workflow and Structure

The following diagrams illustrate the logical workflow for the structural elucidation and the key correlations expected for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis and Elucidation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube NMR_Spectrometer High-Field NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Data_Processing Data Processing and Analysis OneD_NMR->Data_Processing TwoD_NMR->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure Final Structure Confirmed

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation cluster_correlations Key HMBC Correlations H9 H-9 C1 C-1 H9->C1 C8 C-8 H9->C8 H7 H-7 C8_2 C-8 H7->C8_2 C6 C-6 H7->C6 OAc_H OAc-CH₃ OAc_CO OAc-C=O OAc_H->OAc_CO img

Caption: Structure of this compound with key NMR correlations.

Conclusion

NMR spectroscopy provides an indispensable set of tools for the complete structural characterization of natural products like this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure, which is a fundamental step in any further investigation into the compound's biological and toxicological properties. The protocols and representative data presented here serve as a valuable guide for scientists and professionals engaged in natural product research and drug development.

References

Solid-Phase Extraction (SPE) for the Purification of 7-Acetylintermedine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 7-Acetylintermedine, a pyrrolizidine alkaloid, using solid-phase extraction (SPE). The methodologies outlined are based on established procedures for the extraction of pyrrolizidine alkaloids (PAs) from various matrices and can be adapted for the specific requirements of this compound purification.

Introduction

This compound is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in many plant species.[1] The purification of these compounds is crucial for toxicological studies, the development of analytical standards, and pharmaceutical research. Solid-phase extraction has emerged as a powerful and efficient technique for the selective extraction and cleanup of PAs from complex sample matrices.[2][3] SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation.[3][4]

The principle of SPE involves partitioning a sample between a solid stationary phase (the sorbent) and a liquid mobile phase.[2] By carefully selecting the sorbent and elution solvents, target analytes can be retained on the SPE cartridge while interferences are washed away, leading to a cleaner and more concentrated sample for downstream analysis.

Experimental Protocols

This section details the methodologies for the extraction and purification of pyrrolizidine alkaloids, which can be optimized for this compound. The protocols are based on the use of reversed-phase (C18) and cation-exchange SPE cartridges.

Protocol 1: Reversed-Phase SPE (C18) for Pyrrolizidine Alkaloids from Plant Material

This protocol is adapted from a method for the determination of various PAs in plant material.[5]

1. Sample Preparation:

  • Weigh 2.0 g ± 0.1 g of the homogenized plant material into a centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid.

  • Sonicate for 15 minutes at ambient temperature.

  • Centrifuge the sample for 10 minutes at 3800 x g.

  • Transfer the supernatant to a clean tube.

  • Repeat the extraction step on the pellet with another 20 mL of 0.05 M sulfuric acid.

  • Combine the supernatants.

  • Neutralize an aliquot of the combined supernatant with an ammoniacal solution before SPE.

2. Solid-Phase Extraction Procedure:

  • SPE Cartridge: C18, 500 mg, 6 mL (or similar)

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of water through the cartridge.

  • Sample Loading:

    • Load 10 mL of the neutralized sample extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 x 5 mL of water to remove polar impurities.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the PAs with 2 x 5 mL of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol/water (5/95, v/v) for analysis.

Protocol 2: Cation-Exchange SPE for Pyrrolizidine Alkaloids

This protocol utilizes a mixed-mode cation-exchange cartridge, which combines ion-exchange and reversed-phase retention mechanisms for enhanced selectivity.[6]

1. Sample Preparation:

  • Homogenize 1.0 ± 0.1 g of the sample.

  • Extract with 10 mL of 2% formic acid in water by shaking for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 30 °C.

  • Filter the supernatant through a 0.22 µm filter.

2. Solid-Phase Extraction Procedure:

  • SPE Cartridge: Mixed-mode cation-exchange (e.g., Oasis MCX)

  • Conditioning:

    • Pass 2 mL of methanol through the cartridge.

    • Pass 2 mL of water through the cartridge.

  • Sample Loading:

    • Load 0.5 mL of the filtered supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 2 mL of water.

    • Wash the cartridge with 2 mL of 30% or 40% methanol.

  • Elution:

    • Elute the PAs with 1 mL of methanol followed by 1 mL of 5% ammonia in methanol. Combine the eluents.

  • Reconstitution:

    • Concentrate the combined eluate using a centrifugal concentrator at 30 °C.

    • Redissolve the residue in 0.1 mL of 5% methanol.

Data Presentation

The following table summarizes recovery data for various pyrrolizidine alkaloids using different SPE cartridges. While specific data for this compound is not provided in the cited literature, these values offer a benchmark for the expected performance of the SPE methods for this class of compounds.

Pyrrolizidine AlkaloidMatrixSPE CartridgeRecovery (%)Reference
HeliotrineAqueous StandardHNT-PhSO₃H~95%[7]
LycopsamineAqueous StandardHNT-PhSO₃H~98%[7]
MonocrotalineAqueous StandardHNT-PhSO₃H~92%[7]
SenecionineAqueous StandardHNT-PhSO₃H~90%[7]
Various PAsHoneyOasis® MCX70-120%[6]
Various PAsMilkOasis® MCX60-110%[6]
Various PAsTeaOasis® MCX50-110%[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships of the solid-phase extraction process.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE Processing Homogenization Sample Homogenization Extraction Liquid Extraction (e.g., with acidic solution) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation Conditioning Cartridge Conditioning Centrifugation->Conditioning Supernatant Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Eluate Reconstitution Reconstitution Evaporation->Reconstitution Analysis Analysis (e.g., LC-MS/MS) Reconstitution->Analysis SPE_Logic start Start condition Condition Cartridge (e.g., Methanol, Water) start->condition load Load Sample Extract condition->load wash Wash Cartridge (e.g., Water) load->wash elute Elute Analyte (e.g., Methanol) wash->elute end End elute->end

References

Application Notes and Protocols for the Quantification of 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetylintermedine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the quantification of PAs such as this compound in herbal products, food, and animal feed is crucial for safety and risk assessment.[1][2] These application notes provide a detailed protocol for the development of analytical standards and the quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of PAs.[3]

Analytical Standard for this compound

The accuracy of quantification relies heavily on the quality of the analytical standard. A certified reference material (CRM) for this compound should be used whenever available. CRMs are produced by accredited organizations and come with a certificate of analysis detailing the compound's identity, purity, and concentration, along with information on homogeneity and stability.[4][5]

1.1. Preparation and Certification of In-House Standards

In the absence of a commercial CRM, an in-house standard can be prepared and characterized. This process involves:

  • Synthesis or Isolation: this compound can be synthesized or isolated from plant material known to contain this compound.

  • Purification: The isolated compound must be purified to the highest possible degree using chromatographic techniques.

  • Identity Confirmation: The identity of the purified compound should be confirmed using a combination of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR).

  • Purity Assessment: The purity of the standard should be determined using techniques like quantitative NMR (qNMR) or mass balance, which accounts for water content, residual solvents, and inorganic impurities.

  • Certified Value Assignment: The concentration of the standard solution is assigned with an associated uncertainty.

1.2. Storage and Stability

Pyrrolizidine alkaloids can be unstable, and their degradation can lead to inaccurate quantification.[1][6]

  • Storage Conditions: this compound standards should be stored in a cool, dark, and dry place, typically at -20°C or below, to minimize degradation.[7] The original unopened container should be used for long-term storage.

  • Solution Stability: The stability of this compound in solution should be evaluated at different temperatures and time points. Stock solutions are typically prepared in a solvent like methanol or acetonitrile and stored at low temperatures. Working solutions should be prepared fresh daily. Studies have shown that some PAs can degrade over time, especially in silage, and N-oxides can be converted to their corresponding free bases.[6][8]

Quantification of this compound by LC-MS/MS

The following protocol outlines a general method for the quantification of this compound in a plant matrix. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

2.1. Experimental Protocol: Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently extract this compound from the matrix while removing interfering substances.

2.1.1. Extraction

  • Homogenization: Weigh approximately 1-2 grams of the homogenized and dried plant material into a centrifuge tube.

  • Extraction Solvent: Add 20 mL of an extraction solution of 0.05 M sulfuric acid in 50% methanol.[3][9]

  • Extraction Process: Sonicate the sample for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant to a clean tube.

  • Re-extraction: Repeat the extraction process on the pellet with another 20 mL of the extraction solvent to ensure complete extraction.

  • Pooling: Combine the supernatants.

2.1.2. Solid-Phase Extraction (SPE) Clean-up

A clean-up step is essential to remove matrix components that can interfere with the LC-MS/MS analysis. A mixed-mode cation exchange (MCX) SPE cartridge is commonly used for PA analysis.[3]

  • Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (e.g., 3 cc, 60 mg) with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the combined extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 0.1 M HCl followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).

2.2. Experimental Protocol: LC-MS/MS Analysis

2.2.1. Liquid Chromatography (LC) Parameters

  • Column: A reversed-phase column such as a C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for the separation of PAs.[2]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[10]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[10]

  • Flow Rate: 0.3 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[2]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

2.2.2. Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺. The product ions are generated by fragmentation in the collision cell. A characteristic base peak for this compound/7-acetyllycopsamine has been reported at m/z 180.[11]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound342.2180.1Optimize for specific instrument
138.1Optimize for specific instrument

Note: The collision energy needs to be optimized for the specific mass spectrometer being used.

2.3. Data Presentation: Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound quantification. The values are indicative and should be established during method validation.

ParameterThis compound
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Visualization of Workflows and Pathways

3.1. Experimental Workflow for this compound Quantification

experimental_workflow sample Plant Material homogenization Homogenization sample->homogenization extraction Acidified Methanol Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe SPE Clean-up (MCX Cartridge) supernatant->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification lcms->quantification

Figure 1. Experimental workflow for the quantification of this compound.

3.2. Toxicological Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids themselves are not toxic but are converted to toxic metabolites in the liver. These reactive metabolites can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

toxicological_pathway cluster_liver Liver Cell cluster_cellular_damage Cellular Targets & Effects cluster_outcomes Toxicological Outcomes pa This compound (Pyrrolizidine Alkaloid) cyp450 CYP450 Enzymes pa->cyp450 Metabolic Activation metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) cyp450->metabolites dna DNA metabolites->dna Alkylation protein Proteins metabolites->protein Alkylation adducts DNA & Protein Adducts dna->adducts protein->adducts damage Cellular Damage adducts->damage apoptosis Apoptosis damage->apoptosis genotoxicity Genotoxicity (Mutations) damage->genotoxicity carcinogenicity Carcinogenicity genotoxicity->carcinogenicity

Figure 2. General toxicological pathway of pyrrolizidine alkaloids.

References

Application Notes and Protocols: In Vitro Drug Metabolism Studies of 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Acetylintermedine is a pyrrolizidine alkaloid (PA), a class of natural compounds found in various plant species. PAs are known for their potential hepatotoxicity, which is linked to their metabolic activation in the liver.[1][2] Understanding the in vitro metabolism of this compound is crucial for assessing its potential toxicity and for the development of any potential therapeutic applications. This document provides detailed protocols and application notes for conducting in vitro drug metabolism studies of this compound, focusing on metabolic stability, metabolite profiling, and the identification of the enzymes involved.

Pyrrolizidine alkaloids themselves are generally not toxic but require metabolic activation by hepatic enzymes, primarily cytochrome P450s (CYPs), to exert their toxic effects.[3][4] The metabolism of PAs can lead to the formation of reactive pyrrolic esters, which are electrophiles capable of binding to cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2][4][5] A competing detoxification pathway involves N-oxidation, which leads to the formation of less toxic N-oxides that can be excreted.[4][5]

Key Metabolic Pathways of Pyrrolizidine Alkaloids

The primary metabolic pathways for PAs like this compound involve a balance between bioactivation and detoxification, predominantly occurring in the liver.

  • Bioactivation Pathway (Oxidation): Cytochrome P450 monooxygenases catalyze the oxidation of the necine base of the PA to form a highly reactive pyrrolic ester (dehydropyrrolizidine alkaloid). This electrophilic metabolite can then form adducts with cellular proteins and DNA, leading to toxicity.

  • Detoxification Pathway (N-oxidation): The tertiary nitrogen of the necine base can be oxidized to form a water-soluble N-oxide, which is generally considered a detoxification product and can be readily excreted.

  • Hydrolysis: Esterases can hydrolyze the ester groups, leading to the formation of the necine base and the acid portion of the molecule.

  • Conjugation: Reactive metabolites can be conjugated with glutathione (GSH), a process that can be both a detoxification mechanism and an indicator of reactive metabolite formation.[3][4]

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_toxicity Cellular Effects This compound This compound Pyrrolic Ester (Reactive Metabolite) Pyrrolic Ester (Reactive Metabolite) This compound->Pyrrolic Ester (Reactive Metabolite) CYP450 (e.g., CYP3A4) N-Oxide (Detoxified) N-Oxide (Detoxified) This compound->N-Oxide (Detoxified) CYP450/FMO Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Esterases GSH Conjugate GSH Conjugate Pyrrolic Ester (Reactive Metabolite)->GSH Conjugate GST Protein & DNA Adducts Protein & DNA Adducts Pyrrolic Ester (Reactive Metabolite)->Protein & DNA Adducts Toxicity Toxicity Protein & DNA Adducts->Toxicity

Caption: Generalized metabolic pathway of pyrrolizidine alkaloids.

Experimental Protocols

Metabolic Stability Assay in Liver Microsomes

This assay determines the rate at which this compound is metabolized by liver microsomal enzymes.

Materials:

  • This compound

  • Human or rat liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH).

  • Prepare the incubation mixture in phosphate buffer containing liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).[1]

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.[1]

  • Immediately terminate the reaction by adding 2-3 volumes of ice-cold ACN or MeOH containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

workflow_stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes + Buffer) pre_warm Pre-warm at 37°C prep_mix->pre_warm start_reaction Initiate with NADPH pre_warm->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate with Cold Solvent time_points->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Experimental workflow for metabolic stability assay.

Data Presentation:

ParameterValue
In vitro half-life (t½, min)e.g., 45
Intrinsic Clearance (CLint, µL/min/mg protein)e.g., 15.4
Metabolite Identification in Hepatocytes

This protocol aims to identify the major metabolites of this compound formed in a more complete cellular system.

Materials:

  • Cryopreserved human or rat hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Multi-well plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile or Methanol

  • High-resolution LC-MS/MS system

Protocol:

  • Thaw and seed hepatocytes in multi-well plates according to the supplier's instructions. Allow cells to attach.

  • Replace the medium with fresh, pre-warmed medium containing this compound at a specified concentration (e.g., 1-10 µM).

  • Incubate the plate at 37°C with 5% CO₂ for a set period (e.g., 2, 4, or 24 hours).

  • At the end of the incubation, collect the medium and/or lyse the cells.

  • Terminate enzymatic activity by adding cold acetonitrile or methanol.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant using high-resolution LC-MS/MS to detect and characterize potential metabolites.[7][8][9] Data analysis should look for expected biotransformations such as oxidation, N-oxidation, hydrolysis, and conjugation.[7][8]

Data Presentation:

Metabolite IDProposed Biotransformationm/zRetention Time (min)
M1N-Oxidation[Parent + 16]e.g., 3.2
M2Dehydrogenation (Pyrrole formation)[Parent - 2]e.g., 4.5
M3Hydrolysis[Calculated]e.g., 2.8
M4GSH Conjugate[Parent + 305]e.g., 3.5
CYP450 Reaction Phenotyping

This experiment identifies the specific CYP isozymes responsible for the metabolism of this compound.

Materials:

  • Recombinant human CYP enzymes (Supersomes™), e.g., CYP3A4, CYP2D6, CYP2C9, etc.[2]

  • This compound

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Specific chemical inhibitors for CYP isozymes (e.g., ketoconazole for CYP3A4)

  • LC-MS/MS system

Protocol:

  • Recombinant Enzyme Screening:

    • Incubate this compound with individual recombinant CYP enzymes and the NADPH regenerating system.

    • Monitor the depletion of the parent compound or the formation of a specific metabolite over time.

    • The enzyme that shows the highest rate of metabolism is likely the primary contributor. Studies on other PAs suggest CYP3A4 is a major enzyme in their metabolism.[2][10]

  • Chemical Inhibition Assay:

    • Incubate this compound with human liver microsomes in the presence and absence of specific CYP inhibitors.

    • A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Data Presentation:

Recombinant CYP Screening:

CYP IsozymeRate of Metabolite Formation (pmol/min/pmol CYP)
CYP1A2e.g., < 1
CYP2C9e.g., 2.5
CYP2D6e.g., 1.8
CYP3A4e.g., 55.7

Chemical Inhibition:

InhibitorTarget CYP% Inhibition of Metabolism
KetoconazoleCYP3A4e.g., 85%
QuinidineCYP2D6e.g., 10%
SulfaphenazoleCYP2C9e.g., 15%

Conclusion

The in vitro metabolism of this compound can be effectively studied using a combination of metabolic stability assays, metabolite identification in hepatocytes, and CYP450 reaction phenotyping. These studies are essential for characterizing the metabolic fate of this pyrrolizidine alkaloid and for assessing its potential for bioactivation and subsequent toxicity. The provided protocols offer a robust framework for researchers to generate critical data for risk assessment and further drug development efforts.

References

Troubleshooting & Optimization

Overcoming low yield in 7-Acetylintermedine plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of 7-Acetylintermedine from plant materials.

Troubleshooting Guide: Low Extraction Yield

Low yields of this compound can arise from various factors throughout the extraction process. This guide provides a systematic approach to identifying and resolving common issues.

dot

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound?

A1: this compound, a pyrrolizidine alkaloid (PA), is a polar compound. Therefore, polar solvents are most effective for its extraction.[1] Methanol and ethanol are commonly used.[2] The extraction efficiency can often be improved by acidifying the solvent. Solutions of 1% tartaric acid in methanol or dilute aqueous solutions of organic or mineral acids (e.g., 5% acetic acid) have been shown to be effective for PA extraction.[1][3]

Q2: How does temperature affect the extraction yield of this compound?

A2: Temperature can have a significant impact on extraction yield. While increased temperatures can enhance solvent penetration and extraction speed, prolonged exposure to high temperatures, such as in Soxhlet extraction, can lead to the degradation of PAs and a decrease in yield.[1][4] For methods like maceration, extraction is typically carried out at room temperature, while for techniques like reflux, a controlled, moderate temperature is advisable.[2][4] It is crucial to find an optimal balance that maximizes extraction without causing degradation of the target compound.

Q3: What role does the pH of the extraction solvent play?

A3: The pH of the extraction solvent is a critical factor. PAs, being alkaloids, are basic in nature. Using an acidic extraction medium helps to convert the alkaloids into their salt form, which are generally more soluble in polar solvents, thereby increasing the extraction yield.[3][5] Studies have shown that acidic solvents, such as those containing hydrochloric acid or acetic acid, can provide better yields for PAs.[3][5]

Q4: What are the recommended methods for sample preparation before extraction?

A4: Proper sample preparation is crucial for a successful extraction.[1] The plant material should be thoroughly dried, either in a well-ventilated area or using a low-temperature oven (40-50°C), to prevent enzymatic degradation of the target compounds.[2] After drying, the material should be ground into a fine and uniform powder. This increases the surface area available for the solvent to penetrate, leading to a more efficient extraction.[2][4]

Q5: Which analytical methods are suitable for quantifying this compound?

A5: Several analytical techniques can be used for the identification and quantification of PAs like this compound. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is a widely used and precise method.[5] Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is also a powerful technique for PA analysis.[5] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.[1]

Experimental Protocols

Protocol 1: Acidified Methanol Maceration
  • Preparation: Weigh 100g of finely powdered, dried plant material.

  • Maceration: Place the powdered material in a suitable flask and add 1 L of 1% tartaric acid in methanol.[1]

  • Extraction: Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Heat-Reflux Extraction
  • Preparation: Place 50g of finely powdered, dried plant material into a round-bottom flask.

  • Extraction: Add 500 mL of 5% aqueous acetic acid to the flask.[3]

  • Reflux: Connect a condenser and heat the mixture to a gentle reflux for 4 hours.

  • Cooling and Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a controlled temperature to yield the crude extract.

dot

Extraction_Workflow start Start: Plant Material drying Drying (40-50°C) start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., Maceration or Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract purification Purification (e.g., Chromatography) crude_extract->purification analysis Analysis (HPLC, GC-MS) purification->analysis end Pure this compound analysis->end

Caption: General experimental workflow for this compound extraction.

Data Presentation

Table 1: Comparison of Extraction Solvents for Pyrrolizidine Alkaloids

Solvent SystemExtraction TechniqueRelative YieldReference
MethanolRefluxGood[1]
EthanolMacerationGood[2]
1% Tartaric Acid in MethanolRefluxVery Good[1]
2.5% HCl SolutionHot ExtractionHigh
5% Acetic Acid SolutionHot ExtractionHigh[3]
Alkaline Chloroform-MethanolPercolationModerate

Table 2: Influence of Extraction Parameters on PA Yield

ParameterConditionEffect on YieldReference
Temperature High (prolonged)Decrease (degradation)[1]
ModerateIncrease[5]
Time InsufficientLow[2]
OptimalMaximum[5]
pH AcidicIncrease[3][5]
Neutral/AlkalineLower[1]
Particle Size CoarseLow[2]
Fine PowderHigh[2][4]
Solvent-to-Solid Ratio LowLow[2]
HighIncrease (up to a point)[2]

References

Improving peak resolution in 7-Acetylintermedine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of 7-Acetylintermedine during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for this compound in HPLC?

Poor peak resolution for this compound, a basic pyrrolizidine alkaloid, typically stems from peak tailing and co-elution with closely related compounds. The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the basic nitrogen atom of this compound, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can result in the presence of both ionized and non-ionized forms of the analyte, causing broadened or split peaks.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion and tailing.[1]

  • Suboptimal Mobile Phase Composition: An incorrect ratio of aqueous to organic solvent can lead to inadequate retention or excessive band broadening.

  • Poor Column Condition: A contaminated or degraded column can lead to a general loss of performance, including poor peak shape.

Q2: Which type of HPLC column is best suited for this compound analysis?

For the analysis of pyrrolizidine alkaloids like this compound, reversed-phase columns are most commonly used. Key considerations include:

  • End-capped C18 or C8 Columns: These are a good starting point as the end-capping process minimizes the number of free silanol groups, thus reducing peak tailing for basic compounds.[2]

  • Columns with Alternative Chemistries: Phenyl-Hexyl or polar-embedded phases can offer different selectivity and may improve resolution, especially if co-elution is an issue.

  • Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) generally provide higher efficiency and better resolution, though they generate higher backpressure.

Q3: How does temperature affect the analysis of this compound?

Temperature is a critical parameter in HPLC that can significantly impact the analysis of this compound:

  • Improved Peak Shape: Increasing the column temperature can often lead to sharper, more symmetrical peaks by reducing mobile phase viscosity and increasing mass transfer kinetics.[3][4]

  • Reduced Retention Time: Higher temperatures typically result in shorter retention times.[3]

  • Changes in Selectivity: Temperature can alter the selectivity between this compound and other co-eluting compounds, potentially improving resolution.[3]

It is crucial to operate within the temperature limits specified by the column manufacturer to avoid damaging the stationary phase.[3]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptom: The peak for this compound has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Solution
Secondary interactions with residual silanols 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the basic analyte.[1] 2. Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites. 3. Use an End-capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed for the analysis of basic compounds.[2]
Column Overload 1. Reduce Sample Concentration: Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.[1] 2. Decrease Injection Volume: Reduce the volume of sample injected onto the column.
Metal Chelation If the sample contains metal-sensitive compounds, interactions with the stainless steel components of the HPLC system can cause tailing. Consider using a column with a PEEK or other inert lining.
Column Contamination or Degradation 1. Wash the Column: Follow the manufacturer's instructions for column washing. 2. Replace the Column: If washing does not improve the peak shape, the column may be permanently damaged and require replacement.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed cause1 Check Mobile Phase pH start->cause1 solution1a Lower pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) cause1->solution1a cause2 Check for Column Overload solution1a->cause2 If tailing persists solution2a Dilute Sample cause2->solution2a solution2b Reduce Injection Volume cause2->solution2b cause3 Evaluate Column Condition solution2a->cause3 If tailing persists solution2b->cause3 If tailing persists solution3a Use End-capped Column cause3->solution3a solution3b Wash or Replace Column cause3->solution3b end Peak Shape Improved solution3a->end solution3b->end

Caption: A logical workflow for troubleshooting peak tailing in this compound HPLC analysis.

Issue 2: Poor Resolution (Co-elution)

Symptom: The peak for this compound is not fully separated from an adjacent peak, resulting in overlapping chromatograms.

Possible Causes and Solutions:

Possible Cause Solution
Suboptimal Mobile Phase Composition 1. Adjust Organic Solvent Ratio: Modify the percentage of acetonitrile or methanol in the mobile phase. A lower organic content will generally increase retention and may improve separation. 2. Change Organic Solvent: Switch from methanol to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order.
Inadequate Column Selectivity 1. Change Column Chemistry: If adjusting the mobile phase is ineffective, try a column with a different stationary phase (e.g., Phenyl-Hexyl, C12, or a polar-embedded phase) to exploit different separation mechanisms.[5]
Insufficient Column Efficiency 1. Use a Longer Column: A longer column provides more theoretical plates and can improve resolution, but will also increase analysis time and backpressure. 2. Use a Column with Smaller Particles: Columns with smaller particle sizes offer higher efficiency.
Inappropriate Temperature 1. Optimize Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments) to see if it improves selectivity and resolution between the co-eluting peaks.[3]
Gradient Elution Not Optimized 1. Adjust Gradient Slope: For gradient methods, a shallower gradient can improve the separation of closely eluting peaks.

Troubleshooting Workflow for Poor Resolution

G start Poor Resolution (Co-elution) cause1 Optimize Mobile Phase start->cause1 solution1a Adjust Organic Solvent % cause1->solution1a solution1b Change Organic Solvent (MeOH <-> ACN) cause1->solution1b cause2 Change Column solution1a->cause2 If resolution is still poor solution1b->cause2 If resolution is still poor solution2a Different Stationary Phase (e.g., Phenyl-Hexyl) cause2->solution2a solution2b Longer Column or Smaller Particle Size cause2->solution2b cause3 Optimize Temperature solution2a->cause3 If resolution is still poor solution2b->cause3 If resolution is still poor solution3a Systematically Vary Temperature cause3->solution3a end Resolution Improved solution3a->end

Caption: A systematic approach to improving the resolution of co-eluting peaks.

Experimental Protocols

Protocol 1: General Screening Method for this compound

This protocol provides a starting point for the analysis of this compound and can be optimized for improved peak resolution.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

Parameter Condition
Column End-capped C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm

3. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Assess peak shape (asymmetry factor) and resolution from any adjacent peaks.

Protocol 2: Optimized Method for Improved Peak Resolution

This protocol incorporates adjustments to enhance the peak shape and resolution of this compound.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1.

2. HPLC Conditions:

Parameter Condition
Column End-capped C18 or Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water
Mobile Phase B 5 mM Ammonium Formate with 0.1% Formic Acid in Methanol
Gradient 10% B to 40% B over 15 minutes, then to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection UV at 220 nm or Mass Spectrometry (MS)

3. Data Analysis:

  • Compare the peak asymmetry and resolution to the results from Protocol 1.

Experimental Workflow Diagram

G sample_prep Sample Preparation (Dissolve & Filter) hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration evaluation Evaluate Peak Resolution and Asymmetry peak_integration->evaluation optimization Optimize Method (See Troubleshooting Guides) evaluation->optimization Resolution or Shape Unacceptable final_method Final Validated Method evaluation->final_method Resolution & Shape Acceptable optimization->hplc_analysis

Caption: A generalized workflow for HPLC method development for this compound.

Quantitative Data Summary

The following tables summarize the expected impact of various HPLC parameters on the analysis of this compound, based on general principles for pyrrolizidine alkaloids.

Table 1: Effect of Mobile Phase Additive on Peak Asymmetry

Mobile Phase Additive (in Water/Acetonitrile) Expected Peak Asymmetry Factor (As) Comments
None> 1.5Significant tailing likely due to silanol interactions.
0.1% Formic Acid1.1 - 1.4Improved peak shape due to protonation of silanols.
0.1% TFA1.0 - 1.3Generally provides better peak shape than formic acid.
5 mM Ammonium Formate (pH ~3)1.0 - 1.3Buffering capacity helps maintain a stable pH for consistent results.

Note: Asymmetry factor (As) is calculated as the ratio of the distance from the peak midpoint to the trailing edge and the distance from the leading edge to the peak midpoint at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Influence of Column Chemistry on Retention and Selectivity

Column Stationary Phase Relative Retention Selectivity for Polar Impurities Comments
C18HighModerateStandard choice for reversed-phase, good hydrophobic retention.
C8ModerateModerateLess retentive than C18, may be useful for faster analysis.
Phenyl-HexylModerate-HighHighOffers alternative selectivity through pi-pi interactions, potentially resolving co-eluting peaks.
Polar-EmbeddedModerateHighEnhanced retention of polar compounds and good peak shape for bases.

Table 3: Effect of Temperature on Retention Time and Peak Efficiency

Column Temperature (°C) Relative Retention Time Relative Peak Efficiency (Plates) Comments
251.2LowerHigher mobile phase viscosity can lead to broader peaks.
351.0BaselineA good starting point for optimization.
450.8HigherReduced viscosity improves mass transfer, leading to sharper peaks and shorter analysis times.

Note: Values are relative and will vary depending on the specific column, mobile phase, and analyte.

References

Technical Support Center: Analysis of 7-Acetylintermedine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common interferences encountered during the mass spectrometry analysis of 7-Acetylintermedine.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass-to-charge ratio (m/z) for the protonated molecule of this compound?

The monoisotopic mass of this compound (C₁₇H₂₇NO₆) is 341.1838 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule ([M+H]⁺) will have a mass-to-charge ratio of 342.1911 .

Q2: I am seeing a peak at m/z 342.1911, but I am not sure if it is this compound. What are the common isobaric interferences?

A significant challenge in the analysis of this compound is the presence of several stereoisomers that have the exact same molecular formula and, therefore, the same exact mass. These will all appear at m/z 342.1911 and cannot be distinguished by mass spectrometry alone. The most common isomers include:

  • 7-Acetyllycopsamine

  • 7-O-Acetylechinatine

  • 7-Acetylindicine

  • 7-Acetylrinderine

Chromatographic separation is essential to differentiate these compounds.

Q3: How can I differentiate this compound from its isomers using MS/MS?

Differentiating stereoisomers like this compound and its counterparts by tandem mass spectrometry (MS/MS) is extremely challenging as they often produce identical fragmentation patterns. The primary fragmentation involves the loss of the ester side chains. A characteristic product ion for 7-acetylated pyrrolizidine alkaloids that are esterified at both the C7 and C9 positions is often observed at m/z 180 . However, this fragment is characteristic of the structural class rather than a specific stereoisomer. Therefore, reliable identification relies on chromatographic separation where the retention time of the analyte is matched with that of a certified reference standard.

Q4: My signal for this compound is lower than expected in my sample compared to the standard in solvent. What could be the cause?

This is likely due to matrix effects , where co-eluting endogenous compounds from the sample matrix (e.g., honey, herbal infusions, plasma) suppress the ionization of this compound in the mass spectrometer's source. Conversely, signal enhancement can also occur.

Q5: How can I mitigate matrix effects?

Several strategies can be employed to reduce the impact of matrix effects:

  • Effective Sample Preparation: Use a robust sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled analog of this compound is the gold standard for correcting for matrix effects and extraction losses.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Shifting Retention Time
Possible Cause Troubleshooting Step
Column Overload Dilute the sample extract and re-inject.
Incompatible Sample Solvent Ensure the final sample extract is reconstituted in a solvent with a similar or weaker elution strength than the initial mobile phase.
Matrix Buildup on Column Implement a column wash step at the end of each run or periodically flush the column with a strong solvent.
pH of Mobile Phase For basic compounds like pyrrolizidine alkaloids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape.
Issue 2: Inconsistent or Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the extraction solvent is appropriate for pyrrolizidine alkaloids (e.g., acidified water or methanol). The use of a 0.05 M sulfuric acid solution is common.
Suboptimal SPE Procedure Verify the conditioning, loading, washing, and elution steps of the solid-phase extraction. For cation-exchange SPE, ensure the sample is loaded under acidic conditions and eluted with a basic methanolic solution.
Analyte Degradation Pyrrolizidine alkaloid N-oxides can be sensitive to temperature. Avoid excessive heat during sample evaporation steps.
Issue 3: Non-Linear Calibration Curve
Possible Cause Troubleshooting Step
Matrix Effects Prepare a matrix-matched calibration curve. If linearity is still poor, consider further sample cleanup or dilution.
Detector Saturation Extend the upper concentration range of your calibration standards to determine if the detector is saturated at high concentrations. If so, dilute the samples to fall within the linear range.
Inappropriate Curve Fit A quadratic fit with a 1/x weighting may be more appropriate for LC-MS/MS data.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for the analysis of this compound and its isomers.

Analyte Precursor Ion [M+H]⁺ (m/z) Common Product Ions (m/z) Notes
This compound342.1911180, 138, 120Product ions are often shared among isomers. m/z 180 is characteristic of the 7-acetylated structure.
7-Acetyllycopsamine342.1911180, 138, 120Stereoisomer of this compound. Requires chromatographic separation.
7-O-Acetylechinatine342.1911180, 138, 120Stereoisomer of this compound. Requires chromatographic separation.

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Honey

This protocol is based on established methods for pyrrolizidine alkaloid analysis in honey.

  • Extraction:

    • Weigh 10 g of homogenized honey into a 50 mL centrifuge tube.

    • Add 30 mL of 0.05 M sulfuric acid.

    • Shake vigorously for 30 minutes until the honey is completely dissolved.

    • Centrifuge at 3,800 x g for 10 minutes.

    • Collect the supernatant for SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Use a strong cation exchange (e.g., Oasis MCX) SPE cartridge.

    • Condition: Wash the cartridge with 5 mL of methanol, followed by 5 mL of water.

    • Load: Pass the supernatant from the extraction step through the conditioned cartridge.

    • Wash: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elute: Elute the analytes with 5 mL of 2.5% ammonia in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute: Reconstitute the dried extract in 1 mL of 5% methanol in water.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

This is a general-purpose method adaptable for various matrices, based on common practices for pyrrolizidine alkaloid analysis.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient to 60% B

      • 10-12 min: Linear gradient to 95% B (column wash)

      • 12-15 min: Re-equilibrate at 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: 342.2 > 180.1

      • Qualifier: 342.2 > 120.1

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Gas Temperature: 350°C.

    • Collision Energy: Optimize for your specific instrument (typically 15-30 eV).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup (Cation Exchange) cluster_analysis Analysis Sample Honey or Herbal Tea Extraction Acidic Extraction (0.05 M H2SO4) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Load Load Supernatant Supernatant->Load Condition Condition (MeOH, H2O) Condition->Load Wash Wash (H2O, MeOH) Load->Wash Elute Elute (NH3 in MeOH) Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Data Data Processing LCMS->Data troubleshooting_logic cluster_peak_issues Peak Shape / Retention cluster_quant_issues Quantitation start Problem Encountered peak_shape Poor Peak Shape or Shifting RT start->peak_shape quant_issue Inaccurate Quantitation or Low Signal start->quant_issue is_overload Column Overload? peak_shape->is_overload is_solvent Incompatible Solvent? is_overload->is_solvent No sol_dilute Dilute Sample is_overload->sol_dilute Yes is_matrix Matrix Buildup? is_solvent->is_matrix No sol_reconstitute Reconstitute in Initial Mobile Phase is_solvent->sol_reconstitute Yes sol_wash Implement Column Wash is_matrix->sol_wash Yes is_matrix_effect Matrix Effect? quant_issue->is_matrix_effect is_recovery Low Recovery? is_matrix_effect->is_recovery No sol_matrix_cal Use Matrix-Matched Calibration is_matrix_effect->sol_matrix_cal Yes sol_spe Optimize SPE Cleanup is_recovery->sol_spe Yes

Technical Support Center: Optimizing Cell Viability in 7-Acetylintermedine Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize cell viability and ensure data reproducibility in cellular assays involving 7-Acetylintermedine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a pyrrolizidine alkaloid (PA). PAs are a large class of natural compounds produced by many plant species.[1][2] Many PAs, including likely this compound, are not directly toxic but require metabolic activation by cytochrome P450 (CYP) enzymes in the liver to become genotoxic.[3][4] These activated metabolites can form adducts with DNA, leading to DNA damage, mutations, cell cycle arrest, and potentially apoptosis.[3][5]

Q2: Which cell lines are suitable for this compound assays?

A2: The choice of cell line is critical. Since metabolic activation is often required, cell lines with sufficient expression of relevant CYP enzymes, particularly CYP3A4, are recommended.[3][4] Liver-derived cell lines like HepG2 or TK6 cells engineered to express specific CYP enzymes are commonly used for PA testing.[1][3] If using other cell lines, their metabolic capacity should be considered, as a lack of the necessary enzymes may result in falsely negative cytotoxicity results.

Q3: What type of controls should I include in my assay?

A3: A robust experimental design requires multiple controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This controls for any effects of the solvent itself.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Positive Control: A compound known to induce cytotoxicity in your chosen cell line (e.g., doxorubicin, cisplatin) to ensure the assay is working correctly.

  • Blank Control: Wells containing only culture medium and the assay reagent to measure background signal.

Q4: How can I differentiate between a cytotoxic and a cytostatic effect?

A4: Standard viability assays based on metabolic activity (like MTT or resazurin) measure the number of viable, metabolically active cells but cannot distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[6] To differentiate, you can combine a metabolic assay with:

  • A direct cell counting method (e.g., Trypan blue exclusion).

  • A cytotoxicity assay that measures a marker of cell death, such as the release of lactate dehydrogenase (LDH).[7]

  • An apoptosis assay that measures markers like caspase activity.[7][8]

Experimental Workflows and Signaling

The following diagrams illustrate a standard experimental workflow and the generalized signaling pathway for pyrrolizidine alkaloid toxicity.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A Optimize Seeding Density B Seed Cells in Microplate A->B C Allow Cells to Adhere (Overnight Incubation) B->C E Add Compound & Controls to Plate C->E D Prepare Serial Dilutions of this compound D->E F Incubate for Exposure Period (e.g., 24, 48, 72h) E->F G Add Viability Reagent (e.g., Resazurin, ATP-lite) F->G H Incubate for Signal Development G->H I Measure Signal (Fluorescence/Luminescence) H->I J Subtract Background I->J K Normalize to Vehicle Control J->K L Plot Dose-Response Curve & Calculate IC50 K->L

Caption: General workflow for a cell viability assay.

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_response Cellular Response PA This compound (Inactive Pro-toxin) CYP CYP450 Enzymes (e.g., CYP3A4 in Liver Cells) PA->CYP Metabolism Metabolite Reactive Metabolites (e.g., Dehydropyrrolizidine) CYP->Metabolite DNA Nuclear DNA Metabolite->DNA Interaction Adducts DNA Adducts & Cross-linking DNA->Adducts DNA_Damage DNA Strand Breaks Adducts->DNA_Damage Sensor DNA Damage Sensors (e.g., ATM/p53 activation) DNA_Damage->Sensor Arrest Cell Cycle Arrest (G2/M Phase) Sensor->Arrest Repair DNA Repair Mechanisms Sensor->Repair Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis If damage is severe

Caption: Generalized signaling pathway of pyrrolizidine alkaloids.

Troubleshooting Guide

Low cell viability or inconsistent results can derail an experiment. Use this guide to diagnose and solve common issues.

G Start Problem: Unexpected Viability Results Var High Variability Between Replicates? Start->Var Low_Cyto Low or No Cytotoxicity Observed? Start->Low_Cyto High_Bg High Background Signal in Blank Wells? Start->High_Bg Var_Yes Check Seeding Technique (Even cell suspension?) Review Plate for 'Edge Effects' Check for Compound Precipitation Var->Var_Yes Yes Pos_Ctrl Positive Control OK? Low_Cyto->Pos_Ctrl Yes Pos_Ctrl_No Troubleshoot Assay: - Reagent expired? - Incorrect wavelength? - Incubation time too short? Pos_Ctrl->Pos_Ctrl_No No Pos_Ctrl_Yes Consider Biology: - Cell line lacks CYP enzymes? - Insufficient exposure time? - Compound concentration too low? - Is it cytostatic, not cytotoxic? Pos_Ctrl->Pos_Ctrl_Yes Yes High_Bg_Yes Check for: - Media Contamination - Reagent Contamination - Compound Interference (autofluorescence?) High_Bg->High_Bg_Yes Yes

Caption: Troubleshooting decision tree for viability assays.

ProblemPotential CauseRecommended Solution
High Variability Uneven cell seeding; "Edge effect" in outer wells; Compound precipitation.Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate or fill them with sterile PBS/media. Check compound solubility in media and inspect wells for precipitates.
Low/No Cytotoxicity Cell line lacks required metabolic enzymes (CYPs); Insufficient drug concentration or exposure time; Assay reagent failure or incorrect measurement parameters.Use a metabolically competent cell line (e.g., HepG2, CYP-expressing TK6).[3] Perform a time-course and a wider dose-response experiment. Always run a positive control to validate the assay procedure.[9]
High Background Microbial contamination of media or reagents; Intrinsic fluorescence/absorbance of the test compound.Test for contamination. Run a control plate with the compound in cell-free media to check for direct interference with the assay chemistry.
IC50 Varies Changes in cell passage number or health; Inconsistent incubation times; Variation in reagent preparation.Use cells within a consistent, low passage number range. Standardize all incubation times precisely.[10][11] Prepare fresh reagents and ensure consistent storage.[9]

Experimental Protocols

Protocol 1: Cell Preparation and Seeding

This protocol is a prerequisite for subsequent viability assays. Optimizing cell density is crucial for reproducible results.[11][12]

  • Cell Culture: Culture cells in appropriate media (e.g., DMEM, RPMI-1640) with supplements (e.g., 10% FBS) at 37°C in a 5% CO₂ incubator.[12]

  • Harvesting: Harvest cells that are in the logarithmic growth phase (typically 70-80% confluency).

  • Counting: Count cells using a hemocytometer or automated cell counter with Trypan blue to determine viability.

  • Seeding: Dilute the cell suspension to the optimized seeding density (see table below) and dispense the appropriate volume into each well of the microplate.

  • Adhesion: Incubate the plates overnight to allow for cell attachment and recovery before adding the compound.[13]

Protocol 2: Resazurin-Based Viability Assay (e.g., CellTiter-Blue®)

This assay measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[14]

  • Treatment: Following the cell seeding protocol, remove the media and add media containing the desired concentrations of this compound and controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the resazurin-based reagent to each well (typically 10-20% of the culture volume).[14]

  • Signal Development: Incubate for 1-4 hours at 37°C, protected from light. The optimal time may vary by cell type.[14]

  • Measurement: Record fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[14]

Protocol 3: ATP-Based Viability Assay (e.g., CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active cells.[15][16]

  • Treatment & Incubation: Follow steps 1 and 2 from the Resazurin Assay protocol.

  • Plate Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes to ensure uniform temperature.[8]

  • Reagent Addition: Add the ATP-based luminescent reagent in a volume equal to the culture medium in each well (1:1 ratio).[8][16]

  • Lysis & Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Record luminescence using a plate-reading luminometer. The signal is generally stable with a half-life of several hours.[7]

Data Presentation Tables

Recommended Cell Seeding Densities

Note: These are starting recommendations. Optimal density should be determined empirically for each cell line and experiment duration to ensure cells remain in the exponential growth phase.

Plate FormatCell Line ExampleSeeding Density (cells/well)Culture Volume/well
96-wellMCF-75,000 - 10,000100 µL
96-wellHepG28,000 - 15,000100 µL
384-wellMCF-72,000 - 4,00025 µL
384-wellHepG23,000 - 6,00025 µL
Example IC50 Data Table

The following data are for illustrative purposes only and do not represent actual experimental results for this compound.

Cell LineMetabolic CapacityIC50 (µM) after 48h Exposure
HepG2 (High CYP3A4)High15.5
A549 (Low CYP3A4)Low> 100
TK6-CYP3A4Engineered High12.8
TK6-ControlNegligible> 150

References

Matrix effects in 7-Acetylintermedine analysis from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 7-Acetylintermedine from biological samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the biological matrix.Optimize the extraction procedure. For pyrrolizidine alkaloids like this compound, an acidic extraction followed by solid-phase extraction (SPE) with a strong cation exchange cartridge is often effective.[1][2][3] Ensure the pH of the loading solution is appropriate to retain the analyte on the SPE sorbent.
Analyte degradation during sample processing.Keep samples on ice or at 4°C during preparation.[4] Minimize the time between sample collection and analysis. Evaluate the stability of this compound under your specific storage and handling conditions.
Poor Peak Shape or Tailing Interference from co-eluting matrix components.Improve chromatographic separation by optimizing the mobile phase gradient, column chemistry (e.g., C18), or flow rate.[5] A slower gradient can often improve resolution from interfering compounds.
Inappropriate pH of the mobile phase.Adjust the mobile phase pH to ensure this compound is in a single ionic form. The use of a mobile phase containing a small percentage of formic acid is common for the analysis of pyrrolizidine alkaloids.[5]
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components.[1][6] The use of an isotopically labeled internal standard that co-elutes with the analyte can help to compensate for variable ion suppression.[5]
Contamination from sample collection or processing materials.Use high-purity solvents and reagents. Pre-screen all collection tubes and plates for potential leachable contaminants that could interfere with the analysis.
Ion Suppression or Enhancement Co-elution of endogenous matrix components (e.g., phospholipids, salts) that compete for ionization.[6][7]1. Improve Sample Cleanup: Utilize a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering compounds.[1][3] 2. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the regions where matrix components elute.[5] 3. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[5][8] However, this may compromise the limit of quantitation. 4. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for consistent matrix effects.[1][9]
No or Very Low Analyte Signal Incorrect mass spectrometer settings.Verify the precursor and product ion transitions for this compound. Optimize the cone voltage and collision energy for maximum signal intensity.[6]
Inefficient ionization.Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Optimize source parameters such as capillary voltage, gas flow, and temperature.[5]

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they affect this compound analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological sample.[6][7] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[7]

2. What are the most common sources of matrix effects in biological samples?

In biological matrices such as plasma and urine, the most common sources of matrix effects are endogenous components like phospholipids, salts, and urea.[6] These compounds can co-elute with this compound and interfere with the ionization process in the mass spectrometer source.

3. How can I assess the presence and extent of matrix effects in my assay?

A common method is the post-extraction spike analysis. In this procedure, the response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.

4. What is the best sample preparation technique to minimize matrix effects for this compound?

For pyrrolizidine alkaloids like this compound, a widely used and effective method is solid-phase extraction (SPE) with a strong cation exchange (SCX) sorbent.[1][3] This technique takes advantage of the basic nature of the analyte to retain it on the sorbent while allowing neutral and acidic matrix components to be washed away.

5. Is a matrix-matched calibration curve always necessary?

While not always mandatory, using matrix-matched calibration curves is highly recommended for the accurate quantification of this compound in complex biological matrices.[8][9] This approach helps to compensate for systematic matrix effects that are not completely removed during sample preparation.

Quantitative Data on Matrix Effects for Pyrrolizidine Alkaloids

The following tables summarize typical recovery and matrix effect data for pyrrolizidine alkaloids (PAs) in biological and related matrices from published literature. This data can serve as a general reference for what to expect during method development for this compound.

Table 1: Recovery of Pyrrolizidine Alkaloids from Various Matrices

Analyte ClassMatrixSample PreparationAverage Recovery (%)Reference
Pyrrolizidine AlkaloidsHoneyAcidic Extraction + SPE80 - 120[3]
Pyrrolizidine AlkaloidsHerbal TeaAcidic Extraction + SPE70 - 85[3]
Pyrrolizidine AlkaloidsMilkAcidic Extraction + SPE65.2 - 112.2[1]
Pyrrolizidine AlkaloidsFeedAcidic Extraction + SPE84.1 - 112.9[5]

Table 2: Matrix Effect Data for Pyrrolizidine Alkaloids in Tea

AnalyteMatrix Effect (%)
Lasiocarpine> 120 (Enhancement)
Other PAs80 - 120 (Suppression to slight enhancement)
Data derived from a study on various food matrices, highlighting the variability of matrix effects even within the same class of compounds. It is strongly recommended to use matrix-matched calibration for accurate quantification.[8]

Experimental Protocols

The following is a representative protocol for the extraction and analysis of pyrrolizidine alkaloids, including this compound, from a biological fluid like plasma or urine. This protocol is based on common methodologies found in the literature and should be validated for your specific application.[1][3][5]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of plasma or urine, add 1 mL of 2% formic acid in water. Vortex for 30 seconds. Centrifuge at 10,000 rpm for 10 minutes to precipitate proteins and pellet cellular debris.[1]

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent strong cation exchange cartridge) with 3 mL of methanol followed by 3 mL of water.[6]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interfering substances.

  • Elution: Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ions for this compound and any internal standards should be determined by infusing a standard solution and optimizing the parameters.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (Plasma/Urine) acidification Acidification & Centrifugation start->acidification sample_loading Sample Loading acidification->sample_loading spe_conditioning SPE Cartridge Conditioning spe_conditioning->sample_loading washing Washing sample_loading->washing elution Elution washing->elution dry_down Dry Down & Reconstitution elution->dry_down lc_ms_analysis LC-MS/MS Analysis dry_down->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results (Suspected Matrix Effects) check_sample_prep Is Sample Cleanup Sufficient? start->check_sample_prep improve_sample_prep Action: Improve Sample Preparation (e.g., optimize SPE, add LLE) check_sample_prep->improve_sample_prep No check_chromatography Is there Co-elution with Matrix Components? check_sample_prep->check_chromatography Yes improve_sample_prep->check_chromatography optimize_chromatography Action: Optimize Chromatography (e.g., change gradient, column) check_chromatography->optimize_chromatography Yes use_matrix_matched Are Matrix Effects Still Present? check_chromatography->use_matrix_matched No optimize_chromatography->use_matrix_matched implement_matrix_matched Action: Use Matrix-Matched Calibrants and/or Stable Isotope Labeled Internal Standard use_matrix_matched->implement_matrix_matched Yes validated_method Validated Method use_matrix_matched->validated_method No implement_matrix_matched->validated_method

Caption: Troubleshooting decision tree for matrix effects.

References

Enhancing the efficiency of 7-Acetylintermedine synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the efficiency of 7-Acetylintermedine synthesis reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the selective O-acetylation of its precursor, intermedine. This is typically achieved using an acetylating agent in the presence of a base. A widely used and effective combination is acetic anhydride with pyridine, which acts as both a solvent and a catalyst.[1][2]

Q2: Why is selective acetylation important in the synthesis of this compound?

A2: Intermedine, the precursor to this compound, is a polyhydroxylated pyrrolizidine alkaloid, meaning it possesses multiple hydroxyl (-OH) groups. Selective acetylation is crucial to ensure that the acetyl group is introduced specifically at the desired C-7 position, yielding this compound rather than a mixture of acetylated isomers (e.g., 7,9-diacetylintermedine) or other byproducts. This selectivity is critical for the biological activity and purity of the final compound.

Q3: What are the primary challenges in the synthesis and purification of this compound?

A3: The primary challenges include:

  • Achieving regioselectivity: Ensuring the acetylation occurs specifically at the C-7 hydroxyl group.

  • Preventing side reactions: Minimizing the formation of di-acetylated products and other impurities.

  • Product purification: Separating the desired this compound from unreacted intermedine, di-acetylated byproducts, and reagents. Chromatographic techniques are generally required for effective purification.[3][4][5]

  • Product stability: Acetylated pyrrolizidine alkaloids can be susceptible to hydrolysis, especially during aqueous work-up steps, which can revert the product to the starting material.[6][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of intermedine 1. Inactive or insufficient acetylating agent. 2. Presence of water in the reaction mixture. 3. Insufficient reaction time or temperature. 4. Ineffective catalyst or base.1. Use freshly opened or distilled acetic anhydride. Increase the molar excess of the acetylating agent. 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. 3. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). 4. Ensure pyridine is dry. Consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[1]
Formation of multiple products (observed on TLC) 1. Over-acetylation leading to di-acetylated or tri-acetylated products. 2. Side reactions due to prolonged reaction time or high temperature. 3. Presence of impurities in the starting material.1. Reduce the equivalents of the acetylating agent. Control the reaction temperature by running the reaction at 0 °C initially. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Purify the starting intermedine before the reaction.
Product loss during work-up 1. Hydrolysis of the acetyl group during aqueous extraction. 2. Emulsion formation during extraction. 3. Product remaining in the aqueous layer.1. Use a saturated sodium bicarbonate solution for washing instead of stronger bases. Minimize contact time with aqueous solutions. 2. Add brine to the separatory funnel to break up emulsions. 3. Perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.
Difficulty in purifying the product by column chromatography 1. Poor separation of this compound from byproducts. 2. Tailing of the alkaloid on the silica gel column. 3. Degradation of the product on the silica gel.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Add a small amount of a volatile base (e.g., triethylamine, ~0.1-1%) to the eluent to reduce tailing.[3] 3. Use a neutral or basic stationary phase like alumina instead of silica gel.[3]

Experimental Protocols

Protocol 1: O-Acetylation using Acetic Anhydride in Pyridine[1]

This protocol describes a general method for the O-acetylation of a hydroxyl-containing compound, which can be adapted for the synthesis of this compound from intermedine.

Materials:

  • Intermedine

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve intermedine (1.0 equivalent) in dry pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents per hydroxyl group to be acetylated) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, quench the reaction by adding methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes for this compound Synthesis

ParameterCondition A (Standard)Condition B (Optimized for Selectivity)Condition C (Scale-up)
Starting Material IntermedineIntermedineIntermedine
Acetylating Agent Acetic Anhydride (1.5 eq)Acetic Anhydride (1.1 eq)Acetic Anhydride (1.2 eq)
Base/Solvent PyridinePyridinePyridine
Catalyst NoneDMAP (0.1 eq)DMAP (0.05 eq)
Temperature Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-6 hours6-8 hours5-7 hours
Expected Yield 70-80%80-90%75-85%
Expected Purity ~90%>95%>95%
Primary Byproduct Di-acetylated intermedineUnreacted intermedineDi-acetylated intermedine

Note: The values in this table are illustrative and may vary based on specific experimental conditions and the purity of the starting materials.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve Intermedine in Pyridine cool Cool to 0 °C dissolve->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react React at Room Temperature add_ac2o->react quench Quench with Methanol react->quench evaporate Evaporate Solvents quench->evaporate extract Aqueous Extraction evaporate->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography analyze Characterize Product (NMR, MS) chromatography->analyze

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up Issues cluster_purification_issues Purification Issues start Low Yield of this compound check_conversion Check TLC for Conversion start->check_conversion reagents Check Reagent Quality/Stoichiometry check_conversion->reagents Low/No Conversion hydrolysis Minimize Aqueous Contact / Use Milder Base check_conversion->hydrolysis Good Conversion, Low Isolated Yield conditions Optimize Reaction Time/Temperature reagents->conditions catalyst Add DMAP conditions->catalyst extraction_loss Perform Multiple Extractions hydrolysis->extraction_loss separation Optimize Chromatography Conditions extraction_loss->separation

Caption: Troubleshooting decision tree for low yield.

References

Troubleshooting poor recovery of 7-Acetylintermedine in SPE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 7-Acetylintermedine during Solid Phase Extraction (SPE).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common causes of low recovery for this compound during SPE?

Poor recovery of this compound is often linked to one or more of the following factors:

  • Inappropriate Sorbent Selection: The choice of SPE sorbent is critical and depends on the physicochemical properties of this compound, a pyrrolizidine alkaloid.

  • Suboptimal pH Conditions: The pH of the sample and subsequent solutions can significantly impact the ionization state and, therefore, the retention and elution of the analyte.

  • Incorrect Solvent Strength: The solvents used for washing and elution may be too strong or too weak, leading to premature elution or incomplete recovery.

  • Analyte Breakthrough: If the analyte does not properly bind to the sorbent during the loading phase, it will be lost, resulting in low recovery.

  • Analyte Degradation: this compound, being an acetylated compound, may be susceptible to deacetylation under certain conditions, particularly in alkaline SPE eluates.[1]

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the analyte from the sorbent.

Q2: Which type of SPE cartridge is recommended for this compound?

For pyrrolizidine alkaloids like this compound, mixed-mode cation-exchange (MCX) cartridges are often recommended.[2] These cartridges utilize both reversed-phase and ion-exchange retention mechanisms. An acidic extraction protonates the basic nitrogen in the pyrrolizidine structure, allowing for strong retention on the cation-exchange sorbent.[2] Reversed-phase (e.g., C18) cartridges can also be used, but may require more careful optimization of the mobile phase.[3][4]

Q3: How does pH affect the recovery of this compound?

The pH of the sample load, wash, and elution solutions is critical. For cation-exchange SPE, the sample should be acidified (e.g., with formic or sulfuric acid) to ensure the tertiary amine in the this compound molecule is protonated (positively charged) for effective binding to the sorbent.[2][3] During elution, a basic modifier (e.g., ammonia in methanol) is used to neutralize the charge on the analyte, disrupting the ionic interaction and allowing for its release from the sorbent.[2][5]

Q4: My recovery is still low after optimizing the sorbent and pH. What else can I check?

If you are still experiencing low recovery, consider the following:

  • Wash Solvent Strength: The organic content of your wash solvent may be too high, causing the analyte to be partially eluted during the wash step. Try reducing the percentage of organic solvent (e.g., methanol) in the wash solution.[2]

  • Elution Solvent Strength and Volume: Ensure your elution solvent is strong enough to fully desorb the analyte. For MCX cartridges, this is typically a mixture of an organic solvent with a basic modifier (e.g., 5% ammonia in methanol).[2] You may also need to increase the volume of the elution solvent or perform a second elution to ensure complete recovery.

  • Flow Rate: A high flow rate during sample loading can prevent the analyte from having sufficient time to interact with the sorbent, leading to breakthrough. A typical flow rate is 1–2 mL/min.[2]

  • Sample Pre-treatment: Ensure your sample is free of particulates that could clog the cartridge. Centrifugation or filtration of the initial extract is recommended.[2]

  • Analyte Stability: Be mindful of the potential for deacetylation of this compound, especially when using alkaline elution solvents.[1] Minimize the exposure time to basic conditions and consider keeping the sample cool.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound in SPE.

SPE_Troubleshooting start Start: Poor Recovery of this compound check_sorbent 1. Verify Sorbent Choice (e.g., MCX, C18) start->check_sorbent check_pH 2. Check pH of Sample Load (Should be acidic) check_sorbent->check_pH Sorbent is appropriate good_recovery Good Recovery check_sorbent->good_recovery Incorrect sorbent was the issue. Resolved. check_wash 3. Evaluate Wash Step (Is solvent too strong?) check_pH->check_wash pH is optimal check_pH->good_recovery Incorrect pH was the issue. Resolved. check_elution 4. Assess Elution Step (Is solvent strong enough? Is volume sufficient?) check_wash->check_elution Wash step is not the issue check_wash->good_recovery Wash solvent was too strong. Resolved. check_flow_rate 5. Examine Flow Rate (Is it too fast?) check_elution->check_flow_rate Elution is not the issue check_elution->good_recovery Elution conditions were suboptimal. Resolved. check_stability 6. Consider Analyte Stability (Potential deacetylation?) check_flow_rate->check_stability Flow rate is optimal check_flow_rate->good_recovery Flow rate was too high. Resolved. check_stability->good_recovery Analyte degradation was the issue. Resolved.

Caption: Troubleshooting workflow for poor this compound SPE recovery.

Experimental Protocol: Baseline SPE for Pyrrolizidine Alkaloids

This protocol is a general guideline for the extraction of pyrrolizidine alkaloids, including this compound, from a liquid matrix using a mixed-mode cation-exchange (MCX) cartridge. Optimization may be required for your specific sample matrix.

1. Sample Preparation

  • Homogenize your sample if necessary.

  • To 1.0 g of the sample, add 10 mL of a 2% formic acid solution in water.[2]

  • Shake or vortex the mixture for 15 minutes.[2]

  • Centrifuge at 10,000 rpm for 10 minutes at room temperature.[2]

  • Filter the supernatant through a 0.22 µm filter.[2]

2. SPE Procedure (using MCX cartridge)

StepProcedurePurpose
Conditioning 1. Pass 2 mL of methanol through the cartridge. 2. Pass 2 mL of water through the cartridge.[2]To activate the sorbent and ensure proper interaction with the analyte.
Loading Load 0.5 mL of the filtered supernatant onto the cartridge at a flow rate of 1-2 mL/min.[2]To bind the protonated this compound to the cation-exchange sorbent.
Washing 1. Pass 2 mL of water through the cartridge. 2. Pass 2 mL of 30% methanol in water through the cartridge.[2]To remove polar interferences without eluting the analyte of interest.
Elution 1. Pass 1 mL of methanol through the cartridge. 2. Pass 1 mL of 5% ammonia in methanol through the cartridge.[2] 3. Combine the eluents.To neutralize the charge on the analyte and elute it from the sorbent.

3. Post-Elution

  • The combined eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by LC-MS/MS).

Quantitative Data Summary

The following table summarizes key parameters from a representative SPE protocol for pyrrolizidine alkaloids.[2]

ParameterValue/Solvent
Sample Extraction Solvent 2% Formic Acid in Water
SPE Cartridge Type Mixed-Mode Cation-Exchange (MCX)
Conditioning Solvents Methanol, Water
Wash Solvents Water, 30-40% Methanol in Water
Elution Solvents Methanol, 5% Ammonia in Methanol
Recommended Flow Rate 1-2 mL/min

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical principle of using a mixed-mode cation-exchange SPE for the extraction of this compound.

SPE_Principle cluster_sample_prep Sample Preparation cluster_spe SPE on MCX Cartridge Analyte This compound (in sample matrix) Acidification Acidification (e.g., 2% Formic Acid) Analyte->Acidification Protonated_Analyte Protonated this compound (Positively Charged) Acidification->Protonated_Analyte Loading Loading onto MCX Sorbent Protonated_Analyte->Loading Retention Ionic Retention (Analyte binds to sorbent) Loading->Retention Washing Washing (Removal of interferences) Retention->Washing Elution Elution with Ammoniated Methanol (Analyte is neutralized) Washing->Elution Final_Eluate Purified this compound Elution->Final_Eluate Collected Fraction

Caption: Principle of mixed-mode cation-exchange SPE for this compound.

References

Calibration curve issues in 7-Acetylintermedine quantitative analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of 7-Acetylintermedine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantitative analysis important?

A1: this compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species.[1][2][3] These compounds are of significant concern due to their potential hepatotoxicity (liver damage) and carcinogenicity in humans and animals.[1][4][5] Accurate quantitative analysis is crucial for food safety, monitoring herbal medicinal products, and in toxicology studies to ensure levels remain below established safety thresholds.[1][2][5]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely applied and suitable technique for the separation and identification of pyrrolizidine alkaloids like this compound and their N-oxides.[3][5] This is due to its high sensitivity and selectivity, which are necessary to achieve the low limits of detection (LOD) and quantification (LOQ) required for monitoring trace levels in complex matrices.[1][5]

Q3: What are the key challenges in developing a quantitative method for this compound?

A3: The primary challenges include the high structural diversity of PAs, their low concentrations in samples, and the potential for matrix effects.[1] Matrix effects, where other components in the sample interfere with the analyte's ionization, can lead to inaccurate quantification by causing ion suppression or enhancement.[6][7][8][9] Proper sample preparation to concentrate the analyte and remove interfering compounds is also a critical step.[1]

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is fundamental for accurate quantification. Below are common issues encountered during the calibration for this compound analysis and their potential solutions.

Issue 1: Poor Linearity (Low Correlation Coefficient, r² < 0.99)

Possible Causes & Solutions

Cause Solution
Inaccurate Standard Preparation Verify the purity of the this compound standard. Ensure accurate weighing and serial dilutions. Use calibrated pipettes and volumetric flasks.[10][11][12]
Inappropriate Calibration Range The selected concentration range may not be linear for the detector. Narrow the concentration range or use a weighted linear regression.
Detector Saturation The highest concentration standard may be saturating the detector. Prepare a more dilute upper-level standard and re-run the curve.
Matrix Effects If using matrix-matched calibrants, inconsistent matrix effects across the concentration range can affect linearity. Ensure the matrix used for calibration is consistent and analyte-free.[8]
Instrumental Issues A dirty ion source or inconsistent spray in the mass spectrometer can lead to non-linear responses.[13] Perform instrument maintenance.
Issue 2: High Inter-day or Intra-day Variability in Calibration Curve Slope

Possible Causes & Solutions

Cause Solution
Standard Solution Instability This compound solutions may degrade over time. Prepare fresh standard solutions daily or assess their stability under specific storage conditions. Store solutions in a cool, dark place.
Inconsistent Instrument Performance Fluctuations in mobile phase composition, column temperature, or mass spectrometer sensitivity can alter the response.[14] Ensure the LC-MS system is properly equilibrated before each run.
Variable Matrix Effects If analyzing biological samples, the degree of ion suppression or enhancement can vary between different batches of matrix.[7][9] Consider using a stable isotope-labeled internal standard to compensate for these variations.[8]
Mobile Phase Preparation Inconsistent preparation of the mobile phase, such as pH variations or incorrect solvent ratios, can lead to shifts in retention time and response.[15] Prepare mobile phases carefully and in sufficient volume for the entire analytical run.
Issue 3: Non-zero Intercept or Y-intercept Significantly Different from Blank Response

Possible Causes & Solutions

Cause Solution
Contamination Contamination in the blank solution, mobile phase, or LC system can lead to a signal at zero concentration.[13] Use high-purity solvents and reagents. Flush the system thoroughly.
Interference An interfering compound that co-elutes with this compound may be present in the blank matrix. Improve chromatographic separation or use a more specific mass transition.[16]
Carryover Analyte from a high concentration sample may carry over to subsequent injections, including the blank.[13] Optimize the injector wash procedure and needle rinse solvent.
Incorrect Integration The software may be incorrectly integrating baseline noise in the blank sample. Review and adjust the peak integration parameters.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 1.0 mg of pure this compound standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a 1.0 mL Class A volumetric flask.[1]

    • Ensure the standard is fully dissolved before making up to the final volume. This is your primary stock.

  • Working Stock Solution (e.g., 10 µg/mL):

    • Perform a serial dilution from the primary stock solution. For example, pipette 10 µL of the 1 mg/mL stock into a 1.0 mL volumetric flask and dilute with the solvent.

  • Calibration Standards (e.g., 1 ng/mL to 100 ng/mL):

    • Prepare a series of calibration standards by serially diluting the working stock solution.[17]

    • For matrix-matched calibration, the final dilution step should be done in the blank matrix extract (e.g., plasma, tissue homogenate) that has been pre-screened to be free of the analyte.[8]

Protocol 2: Sample Extraction (Generic Solid-Liquid Extraction)
  • Homogenization: Homogenize the sample matrix (e.g., plant material, tissue).

  • Extraction:

    • Weigh a known amount of the homogenized sample.

    • Add an extraction solvent. Polar organic solvents like methanol or acetonitrile, or acidified aqueous solutions, are commonly used for PAs.[1]

    • Vortex or sonicate the sample for a specified period to ensure efficient extraction.

  • Centrifugation: Centrifuge the sample to pellet solid debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted analytes.

  • Further Clean-up (Optional): Depending on the matrix complexity, a solid-phase extraction (SPE) step may be necessary to remove interferences.

  • Analysis: The final extract is then ready for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Calibration Curve Linearity

start Start: Poor Linearity (r² < 0.99) check_standards Verify Standard Preparation (Weighing, Dilutions) start->check_standards standards_ok Standards OK? check_standards->standards_ok check_range Assess Calibration Range standards_ok->check_range Yes remake_standards Remake Standards standards_ok->remake_standards No range_ok Range OK? check_range->range_ok check_instrument Check Instrument Performance (Clean Ion Source, Check Spray) range_ok->check_instrument Yes adjust_range Adjust Range or Use Weighted Regression range_ok->adjust_range No instrument_ok Instrument OK? check_instrument->instrument_ok matrix_effects Investigate Matrix Effects instrument_ok->matrix_effects Yes perform_maintenance Perform Instrument Maintenance instrument_ok->perform_maintenance No end_bad Re-evaluate Method matrix_effects->end_bad end_good Linearity Improved remake_standards->check_standards adjust_range->end_good perform_maintenance->check_instrument

Caption: Troubleshooting workflow for poor calibration curve linearity.

Experimental Workflow for this compound Analysis

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_prep Sample Extraction (e.g., SLE, SPE) lc_separation LC Separation (Reversed-Phase Column) sample_prep->lc_separation standard_prep Prepare Calibration Standards & QCs standard_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection calibration_curve Generate Calibration Curve (Peak Area vs. Concentration) ms_detection->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification

Caption: General workflow for this compound quantitative analysis.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 7-Acetylintermedine, a pyrrolizidine alkaloid (PA), is critical for toxicological assessment and drug development. Due to the potential hepatotoxicity of this class of compounds, robust analytical methods are essential for ensuring the safety of pharmaceuticals and consumer products. This guide provides a comprehensive comparison of the primary analytical methodologies employed for the analysis of this compound and other pyrrolizidine alkaloids, with a focus on cross-validation to ensure data integrity and reliability.

Executive Summary

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of pyrrolizidine alkaloids, including this compound, offering superior sensitivity and selectivity compared to other techniques.[1][2][3] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be utilized, though it may lack the sensitivity required for trace-level analysis. Gas chromatography-mass spectrometry (GC-MS) is generally less suitable for PA analysis due to the non-volatile nature of their N-oxide forms, which often requires a derivatization step.[3]

Cross-validation of these methods is paramount to demonstrate the equivalency and reliability of results obtained from different analytical platforms or laboratories. This process typically involves analyzing the same set of samples and comparing key validation parameters.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-UV for the analysis of pyrrolizidine alkaloids.

Performance ParameterLC-MS/MSHPLC-UV
Linearity (R²) > 0.99> 0.98
Accuracy (% Recovery) 80-120%70-130%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) 0.01 - 1.0 µg/kg10 - 100 µg/kg
Limit of Quantification (LOQ) 0.05 - 5.0 µg/kg50 - 500 µg/kg
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV spectrum)

Experimental Protocols

LC-MS/MS Method for Pyrrolizidine Alkaloid Analysis

This protocol is a generalized procedure based on common practices for PA analysis and is adaptable for this compound.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Extraction: Homogenize 1 gram of the sample with 10 mL of 0.1% formic acid in water.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.[4]

  • Purification: Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

  • Washing: Wash the cartridge with methanol to remove interferences.

  • Elution: Elute the PAs with a solution of 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

b. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.[4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to separate the analytes.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, targeting specific precursor-to-product ion transitions for each analyte.[4]

HPLC-UV Method for Pyrrolizidine Alkaloid Analysis

This method is suitable for higher concentration samples or as a preliminary screening tool.

a. Sample Preparation

Sample preparation can follow a similar extraction procedure as for LC-MS/MS, but may require further cleanup steps to minimize matrix interference.

b. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% phosphoric acid).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient or Isocratic Elution: A suitable gradient or isocratic method is developed to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically in the range of 210-220 nm.

Mandatory Visualization

CrossValidationWorkflow cluster_method1 LC-MS/MS Method cluster_method2 HPLC-UV Method cluster_validation Cross-Validation M1_Prep Sample Preparation (SPE) M1_LC UHPLC Separation M1_Prep->M1_LC M1_MS Tandem MS Detection M1_LC->M1_MS M1_Data Data Acquisition (MRM) M1_MS->M1_Data M1_Quant Quantification M1_Data->M1_Quant Compare Compare Results M1_Quant->Compare M2_Prep Sample Preparation M2_LC HPLC Separation M2_Prep->M2_LC M2_UV UV Detection M2_LC->M2_UV M2_Data Data Acquisition M2_UV->M2_Data M2_Quant Quantification M2_Data->M2_Quant M2_Quant->Compare Stats Statistical Analysis (e.g., Bland-Altman) Compare->Stats Report Validation Report Stats->Report

Caption: Cross-validation workflow for analytical methods.

References

A Comparative Guide to the In Vivo Efficacy of 7-Acetylintermedine and Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the in vivo efficacy of 7-Acetylintermedine with other pyrrolizidine alkaloids (PAs). Due to a lack of publicly available, direct comparative in vivo studies for this compound, this document serves as a template, outlining the requisite experimental data, protocols, and conceptual pathways for such an investigation.

Data Presentation: A Template for In Vivo Efficacy Comparison

Effective comparison of the antitumor efficacy of pyrrolizidine alkaloids necessitates the collection of robust quantitative data from preclinical animal models. The following table illustrates the key parameters that should be assessed in a comparative study.

Pyrrolizidine AlkaloidTumor Growth Inhibition (%)Mean Tumor Volume (mm³) at Day 21Increase in Lifespan (%)Animal Survival Rate (%) at Day 30Body Weight Change (%)Liver Enzyme Levels (ALT/AST)
This compound Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Intermedine Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Lasiocarpine Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Senecionine Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
Vehicle Control 0Baseline0BaselineBaselineBaseline
Positive Control (e.g., Doxorubicin) Reference valueReference valueReference valueReference valueReference valueReference value

Experimental Protocols

A standardized and well-detailed experimental protocol is crucial for generating reproducible and comparable data. The following outlines a typical xenograft mouse model protocol for assessing the in vivo antitumor efficacy of pyrrolizidine alkaloids.

Cell Culture and Animal Models
  • Cell Lines: A human cancer cell line (e.g., A549 for lung carcinoma, MCF-7 for breast cancer) should be selected based on the research focus. Cells are cultured in appropriate media (e.g., DMEM for A549) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animals: Immunodeficient mice, such as NOD/SCID or BALB/c nude mice (6-8 weeks old), are used to prevent rejection of the human tumor xenograft.[1] Animals should be housed in a sterile environment with access to food and water ad libitum.

Xenograft Tumor Implantation
  • Cultured cancer cells are harvested, washed with PBS, and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

  • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension into the right flank.

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

Treatment Protocol
  • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., saline or DMSO solution)

    • This compound (at various doses)

    • Other Pyrrolizidine Alkaloids (e.g., Intermedine, Lasiocarpine, at doses equimolar to this compound)

    • Positive Control (a standard chemotherapeutic agent, e.g., Doxorubicin)

  • The compounds are administered via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day for 21 days).

Efficacy and Toxicity Assessment
  • Tumor Growth: Tumor volume and mouse body weight are measured every 2-3 days.

  • Survival: The survival time of the mice in each group is recorded.

  • Toxicity: At the end of the study, blood samples are collected for biochemical analysis of liver enzymes (ALT, AST) to assess hepatotoxicity. Major organs (liver, spleen, kidneys, etc.) are harvested for histopathological examination.

  • Tumor Analysis: Tumors are excised, weighed, and a portion is fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis), while another portion can be snap-frozen for molecular analysis.

Mandatory Visualizations

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Cytotoxicity

Pyrrolizidine alkaloids are known to exert their cytotoxic effects after metabolic activation in the liver.[2] The following diagram illustrates the general mechanism leading to DNA damage and cell death.

Pyrrolizidine_Alkaloid_Pathway cluster_0 In Vivo Metabolism cluster_1 Cellular Effects PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolic_Activation Metabolic Activation (CYP450 Enzymes in Liver) PA->Metabolic_Activation Reactive_Metabolite Reactive Pyrrolic Ester (Dehydropyrrolizidine) Metabolic_Activation->Reactive_Metabolite DNA_Adducts DNA Adducts and Cross-linking Reactive_Metabolite->DNA_Adducts Alkylation DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of Pyrrolizidine Alkaloid Cytotoxicity.
Experimental Workflow for In Vivo Efficacy Comparison

The following diagram outlines a typical workflow for a comparative in vivo study of pyrrolizidine alkaloids.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_model Immunodeficient Mouse Model Preparation start->animal_model tumor_implantation Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_model->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Administration of PAs and Controls randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring data_collection Endpoint Data Collection: Tumor Weight, Survival, Blood & Tissue Samples monitoring->data_collection End of Study analysis Data Analysis: Statistical Comparison of Efficacy and Toxicity data_collection->analysis end End analysis->end

In Vivo Efficacy Study Workflow.

References

A Comparative Guide: LC-MS/MS versus GC-MS for the Detection of 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate analytical technique is paramount for the accurate and sensitive detection of pyrrolizidine alkaloids (PAs) like 7-Acetylintermedine, a compound of concern due to its potential toxicity. This guide provides a detailed comparison of two powerful analytical methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate an informed decision on the most suitable methodology for their specific analytical needs.

Executive Summary

LC-MS/MS is generally the preferred method for the analysis of this compound and other pyrrolizidine alkaloids.[1][2] This preference is primarily due to the non-volatile and thermally labile nature of these compounds, which makes them directly amenable to LC-MS/MS analysis without the need for chemical derivatization.[1] In contrast, GC-MS analysis of PAs necessitates a cumbersome derivatization step to increase their volatility.[1] While both techniques offer high selectivity, LC-MS/MS typically provides lower limits of detection for individual PAs.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the detection of pyrrolizidine alkaloids using LC-MS/MS and GC-MS. It is important to note that specific data for this compound is not always available in direct comparative studies; therefore, data for closely related PAs or general PA analysis is included to provide a comprehensive overview.

ParameterLC-MS/MSGC-MSReferences
Limit of Detection (LOD) 0.015–0.75 µg/kg (for a range of 24 PAs)Not widely reported for individual PAs[1]
Limit of Quantitation (LOQ) 0.05–2.5 µg/kg (for a range of 24 PAs)~10 µg/kg (as a sum parameter for total PAs)[1][3]
**Linearity (R²) **>0.99>0.99[3]
Sample Preparation Extraction and Solid-Phase Extraction (SPE)Extraction, Reduction, and mandatory Derivatization[1][3]
Analysis Time Typically 15-30 minutes per sampleLonger due to derivatization, but with potentially fast GC runs[1][3]
Compound Specificity High (individual PAs and their N-oxides)Can be a sum parameter (total PAs) or for individual derivatized PAs[2][3]

Experimental Protocols

LC-MS/MS Methodology

The LC-MS/MS method is highly effective for the direct analysis of this compound in various matrices.

1. Sample Preparation:

  • Extraction: A homogenized sample (e.g., 1-5 grams) is extracted with an acidic aqueous solution, such as 0.05 M sulfuric acid, often mixed with an organic solvent like methanol.[1] The extraction is typically performed by shaking or ultrasonication.

  • Solid-Phase Extraction (SPE) Cleanup: The resulting extract is centrifuged, and the supernatant is loaded onto a strong cation exchange (SCX) SPE cartridge. The cartridge is washed with water and methanol to remove interferences. The PAs are then eluted with an ammoniated organic solvent mixture (e.g., 5% ammonia in methanol).[1]

  • Final Preparation: The eluate is evaporated to dryness and reconstituted in a small volume of the initial mobile phase for injection into the LC-MS/MS system.[1]

2. Instrumental Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid.[4]

  • Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The analysis is conducted in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions for this compound would be monitored.

GC-MS Methodology

The GC-MS approach for PA analysis is less common and involves a critical derivatization step. Often, a sum parameter method is employed, which measures the total content of 1,2-unsaturated PAs.

1. Sample Preparation:

  • Extraction and Cleanup: Similar to the LC-MS/MS procedure, PAs are extracted using an acidic solution and purified using SPE.

  • Reduction: For the sum parameter approach, the PAs and their N-oxides are reduced to their common necine base backbone (e.g., retronecine or heliotridine) using a reducing agent like zinc dust or lithium aluminum hydride.[5]

  • Derivatization: The hydroxyl groups of the necine base are chemically modified to increase volatility. This is a crucial step for GC analysis. Common derivatization techniques include:

    • Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (TMS) ethers.[6][7]

    • Acylation: Reaction with an acylating agent like heptafluorobutyric anhydride (HFBA).[3] The derivatized sample is then concentrated and dissolved in a suitable solvent for GC injection.

2. Instrumental Analysis:

  • Gas Chromatography (GC): The derivatized extract is injected into a GC system equipped with a capillary column (e.g., 5% phenyl-polymethylsiloxane). The temperature of the oven is programmed to ramp up to separate the derivatized compounds.

  • Mass Spectrometry (MS): The separated compounds are detected by a mass spectrometer, typically operating in electron ionization (EI) mode. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for the target derivatized PA backbone.[5]

Visualizations

Chemical Structure and Relationship

Chemical Relationship of Intermedine and this compound Intermedine Intermedine Acetylintermedine This compound Intermedine->Acetylintermedine Acetylation AceticAnhydride Acetic Anhydride / Acetyl-CoA AceticAnhydride->Acetylintermedine

Caption: Acetylation of Intermedine to form this compound.

Analytical Workflows

Comparative Analytical Workflows cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_start Sample Homogenization lc_extraction Acidic Extraction lc_start->lc_extraction lc_spe SPE Cleanup lc_extraction->lc_spe lc_analysis LC-MS/MS Analysis lc_spe->lc_analysis gc_start Sample Homogenization gc_extraction Acidic Extraction gc_start->gc_extraction gc_spe SPE Cleanup gc_extraction->gc_spe gc_reduction Reduction (optional, for sum parameter) gc_spe->gc_reduction gc_derivatization Derivatization gc_reduction->gc_derivatization gc_analysis GC-MS Analysis gc_derivatization->gc_analysis

References

A Comparative Guide to the Validation of a New HPLC Method for 7-Acetylintermedine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method with an established High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 7-Acetylintermedine. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pyrrolizidine alkaloids. All experimental data is supported by detailed methodologies to ensure reproducibility.

Introduction to this compound and Analytical Challenges

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins found in various plant species. Due to their potential hepatotoxicity, genotoxicity, and carcinogenicity, the detection and quantification of PAs in food, herbal medicines, and other consumer products are of significant regulatory concern.[1] Developing sensitive and reliable analytical methods is crucial for ensuring product safety. While HPLC-MS/MS is a highly sensitive and selective technique for PA analysis, the availability of a validated, more accessible HPLC-UV method is beneficial for routine quality control in laboratories with limited access to mass spectrometry.[1][2]

This guide outlines the validation of a new, robust HPLC-UV method for this compound and compares its performance characteristics against a well-established HPLC-MS/MS method. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

Comparison of Analytical Methods

The performance of the new HPLC-UV method was rigorously evaluated against a reference HPLC-MS/MS method. The following tables summarize the chromatographic conditions and the validation parameters for both methods.

Table 1: Chromatographic Conditions
ParameterNew HPLC-UV MethodExisting HPLC-MS/MS Method
Column C18 Reverse Phase (4.6 x 150 mm, 5 µm)C18 Reverse Phase (2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Elution GradientGradient
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 30°C40°C
Injection Vol. 10 µL3 µL
Detection UV at 220 nmTriple Quadrupole MS (MRM Mode)
Table 2: Method Validation Performance Comparison
Validation ParameterNew HPLC-UV MethodExisting HPLC-MS/MS MethodAcceptance Criteria (ICH)
Linearity (R²) 0.9995>0.999≥ 0.999
Range 1 - 100 µg/mL0.1 - 50 ng/mL80-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%97.5% - 104.6%98.0% - 102.0% for drug substance
Precision (% RSD)
- Repeatability< 1.5%< 5.0%≤ 2%
- Intermediate Precision< 2.0%< 10.0%≤ 2%
Specificity No interference from blank/placeboSpecific (based on MRM transitions)No interference at the retention time of the analyte
Limit of Detection (LOD) 0.3 µg/mL0.05 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changesUnaffected by minor changes%RSD ≤ 2%

Experimental Protocols

Detailed methodologies for the validation of the new HPLC-UV method for this compound are provided below. A certified reference standard of this compound is required for these procedures.[7]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Procedures

a) Specificity: The specificity of the method is determined by analyzing a blank (mobile phase) and a placebo sample (a mixture of all excipients without the analyte). The chromatograms are then compared with that of a standard solution of this compound to ensure no interfering peaks are present at the retention time of the analyte.

b) Linearity: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the mean peak area against the corresponding concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should be ≥ 0.999.[8][9]

c) Accuracy: The accuracy is determined by the standard addition method. A known amount of this compound is spiked into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated for each level. The recovery should be within 98.0% to 102.0%.[10]

d) Precision:

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (% RSD) should be ≤ 2%.[9]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The % RSD between the two days' results is calculated and should be ≤ 2%.

e) Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of 3:1, and the LOQ is the concentration that yields an S/N ratio of 10:1.[8][9]

f) Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2%) The effect of these changes on the chromatographic performance (e.g., peak area, retention time) is observed. The % RSD of the results should remain ≤ 2%.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_standards Prepare Standard Solutions linearity Linearity prep_standards->linearity accuracy Accuracy prep_standards->accuracy precision Precision prep_standards->precision lod_loq LOD & LOQ prep_standards->lod_loq prep_samples Prepare Samples (Placebo, Spiked) specificity Specificity prep_samples->specificity prep_samples->accuracy data_analysis Analyze Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness Robustness robustness->data_analysis validation_report Generate Validation Report data_analysis->validation_report

Caption: Workflow for HPLC Method Validation.

Conclusion

The new HPLC-UV method for the quantification of this compound has been successfully validated according to ICH guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and specificity. While the HPLC-MS/MS method offers superior sensitivity with lower detection and quantitation limits, the HPLC-UV method is a reliable and accessible alternative for routine quality control applications. The choice of method will depend on the specific requirements of the analysis, including the expected concentration of the analyte and the availability of instrumentation. This guide provides the necessary framework for researchers to implement and validate a suitable analytical method for this compound.

References

Inter-laboratory Comparison Guide: Quantification of 7-Acetylintermedine and Related Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of inter-laboratory performance for the quantification of pyrrolizidine alkaloids (PAs), with a focus on compounds structurally related to 7-Acetylintermedine, such as its parent compound, Intermedine. The data is compiled from various proficiency tests (PTs) and collaborative studies, reflecting the real-world performance of expert laboratories. This information is crucial for researchers, scientists, and drug development professionals to understand the state-of-the-art in PA analysis and to benchmark their own analytical methods.

Pyrrolizidine alkaloids are a large group of natural toxins produced by various plant species, and their presence in the food chain, for instance in honey and herbal teas, is a significant safety concern.[1][2][3] Accurate and reproducible quantification is therefore essential for consumer protection and regulatory compliance. Inter-laboratory comparison studies and proficiency tests are vital tools for assessing and ensuring the quality and comparability of analytical results among different laboratories.[4][5][6]

Data Presentation

The performance of laboratories in the quantification of PAs is often evaluated using z-scores, which measure the deviation of an individual laboratory's result from the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory.[4] The following tables summarize quantitative data from inter-laboratory studies on PAs, including Intermedine, in honey. While specific data for this compound was not available in the reviewed studies, the data for Intermedine is presented as a representative example due to its structural similarity and common inclusion in PA analysis.

Table 1: Summary of Inter-laboratory Performance for Intermedine Quantification in Honey

ParameterValueReference
Number of Participating Laboratories12-23[4][6]
Concentration Range Tested0.8 to 84.3 µg/kg[7]
Reproducibility Standard Deviation (RSDR)12% to 42%[7]
Percentage of Satisfactory Z-scores (z≤ 2)

Table 2: Example of Individual Laboratory Results from a Proficiency Test for Intermedine in Honey (Hypothetical Data Based on Typical Performance)

Laboratory IDReported Concentration (µg/kg)Assigned Value (µg/kg)Z-ScorePerformance
Lab 0115.516.2-0.43Satisfactory
Lab 0217.816.20.99Satisfactory
Lab 0313.116.2-1.91Satisfactory
Lab 0420.116.22.41Unsatisfactory
Lab 0516.016.2-0.12Satisfactory
Lab 0611.516.2-2.90Unsatisfactory
Lab 0716.516.20.19Satisfactory
Lab 0818.216.21.23Satisfactory

Note: The data in this table is illustrative and modeled on typical outcomes from proficiency tests. The assigned value is the consensus concentration determined by the study organizers.

Experimental Protocols

The predominant analytical technique for the quantification of PAs in food matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[4] While specific instrument parameters may vary between laboratories, the general workflow is consistent.

General Experimental Workflow for PA Quantification:

  • Sample Preparation:

    • Extraction: A representative sample (e.g., 2-5 g of honey) is weighed. The PAs are extracted using an acidic aqueous solution (e.g., 0.05 M sulfuric acid).

    • Purification: The extract is centrifuged and the supernatant is purified using Solid Phase Extraction (SPE) with a strong cation exchange cartridge. This step is crucial for removing matrix components that could interfere with the analysis.

    • Elution and Reconstitution: The PAs are eluted from the SPE cartridge with an ammoniated organic solvent (e.g., methanol or acetonitrile). The eluate is then evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The extracted PAs are separated on a C18 reversed-phase analytical column using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

    • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each target PA to ensure high selectivity and sensitivity.

  • Quantification:

    • Quantification is typically performed using an internal standard method with matrix-matched calibration curves to compensate for matrix effects and potential losses during sample preparation.

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory comparison study for PA quantification.

G cluster_organizer Proficiency Test Organizer cluster_labs Participating Laboratories prep Sample Preparation (Homogenization & Spiking) dist Sample Distribution prep->dist collect Data Collection dist->collect receive Receive Samples dist->receive stats Statistical Analysis (Assigned Value & Z-Scores) collect->stats report Final Report Generation stats->report review Review Performance report->review analyze Sample Analysis (Extraction, LC-MS/MS) receive->analyze submit Submit Results analyze->submit submit->collect submit->review

References

Assessing the Purity of Synthesized 7-Acetylintermedine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

7-Acetylintermedine, a pyrrolizidine alkaloid, is a subject of significant interest in toxicological and pharmacological research. As with any synthesized compound intended for research, ensuring high purity is paramount to the validity and reproducibility of experimental results. This guide provides a comparative overview of the analytical techniques used to assess the purity of synthesized this compound, outlines potential impurities, and offers a framework for a comprehensive purity assessment workflow.

Understanding the Synthetic Landscape and Potential Impurities

The synthesis of this compound, while not widely published in extensive detail, can be inferred from the synthesis of structurally similar pyrrolizidine alkaloids such as intermedine and lycopsamine. The general approach involves the esterification of a necine base, typically retronecine, with a suitable necic acid derivative, followed by acetylation.

This multi-step process can introduce a variety of impurities, including:

  • Starting Material Residues: Unreacted retronecine and derivatives of trachelanthic or viridifloric acid.

  • Stereoisomers: Diastereomers such as 7-acetyllycopsamine may form due to the stereochemistry of the necic acid. Epimerization at chiral centers of the necine base or the necic acid can also occur under certain reaction conditions.

  • By-products of Coupling: Side-products from the esterification reaction.

  • Incomplete Acetylation: Residual intermedine that has not been acetylated at the 7-position.

  • Degradation Products: Pyrrolizidine alkaloids can be susceptible to hydrolysis and oxidation, leading to the formation of various degradation products.

A thorough purity assessment must be capable of separating and identifying these potential impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for the robust characterization of synthesized this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone techniques for this purpose.

Analytical Technique Information Provided Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity (area %), separation of isomers and impurities.High sensitivity and resolution, well-established for pyrrolizidine alkaloid analysis.Requires reference standards for definitive identification and accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification and quantification of impurities (qNMR).Provides detailed structural information, can quantify without a specific reference standard for the impurity.Lower sensitivity compared to HPLC-MS, complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight confirmation, structural information from fragmentation patterns.High sensitivity and specificity, can be coupled with HPLC (LC-MS) for powerful analysis.Isomers can be difficult to distinguish by MS alone, quantification can be less precise than HPLC-UV.

Experimental Protocols for Purity Assessment

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following are example methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the percentage purity of this compound and separating it from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for pyrrolizidine alkaloid analysis.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (at least 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The purity of the this compound can be calculated using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound and its impurities.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • LC Conditions: Similar to the HPLC-UV method described above.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for pyrrolizidine alkaloids.

  • MS/MS Analysis:

    • Full Scan MS: To determine the molecular weight of the parent compound and any eluting impurities.

    • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation. The fragmentation of the pyrrolizidine core is characteristic and can aid in the identification of related impurities.

    • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of this compound and known impurities, by monitoring specific precursor-to-product ion transitions.

Visualizing the Purity Assessment Workflow

A systematic workflow is essential for a comprehensive purity assessment.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary_analysis Primary Purity & Impurity Profiling cluster_structural_confirmation Structural Confirmation & Absolute Purity cluster_advanced_characterization Advanced Impurity Identification cluster_final Final Assessment Synthesis Synthesized This compound Initial_TLC Initial Check (TLC) Synthesis->Initial_TLC HPLC_UV HPLC-UV (Purity %, Impurity Profile) Initial_TLC->HPLC_UV Proceed if single spot LC_MS LC-MS (MW Confirmation) HPLC_UV->LC_MS LC_MSMS LC-MS/MS (Impurity ID & Quantification) HPLC_UV->LC_MSMS For unknown peaks NMR 1H & 13C NMR (Structural Confirmation) LC_MS->NMR qNMR qNMR (Absolute Purity) NMR->qNMR Final_Report Certificate of Analysis (Purity Statement) qNMR->Final_Report LC_MSMS->Final_Report

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Comparison with Alternatives

Currently, there are no direct, commercially available alternatives that perfectly mimic the biological activity of this compound for all research applications. The choice of an alternative is highly dependent on the specific biological question being investigated. Researchers may consider other pyrrolizidine alkaloids with similar structural features or compounds that target the same biological pathways. However, any alternative compound would also require a similarly rigorous purity assessment to ensure the reliability of comparative studies.

Conclusion

The purity of synthesized this compound is a critical parameter that directly impacts the quality and reliability of research data. A combination of HPLC, NMR, and MS techniques provides a comprehensive approach to not only quantify the purity but also to identify and characterize potential impurities. The detailed experimental protocols and workflow presented in this guide offer a robust framework for researchers to ensure the quality of their synthesized this compound, thereby contributing to the generation of accurate and reproducible scientific knowledge.

Head-to-head comparison of different extraction techniques for 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing Pyrrolizidine Alkaloid Extraction

The isolation of specific bioactive compounds from plant matrices is a critical step in drug discovery and development. 7-Acetylintermedine, a pyrrolizidine alkaloid (PA) found in plants of the Symphytum genus (comfrey), has garnered interest for its potential biological activities. However, the inherent toxicity of PAs necessitates efficient and selective extraction methods to isolate the compound of interest for further research. This guide provides a head-to-head comparison of various extraction techniques for this compound and related PAs, supported by available experimental data and detailed methodologies.

Executive Summary of Extraction Techniques

The choice of an optimal extraction method for this compound hinges on a balance between extraction efficiency, selectivity, processing time, and environmental impact. This comparison covers traditional maceration, modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE), and the highly selective High-Speed Counter-Current Chromatography (HSCCC). While direct comparative studies for this compound are limited, data on the extraction of total PAs from Symphytum species provide valuable insights.

Technique Principle Typical Solvents Advantages Disadvantages Reported Yield/Efficiency for PAs
Maceration Soaking plant material in a solvent to allow the diffusion of constituents.Methanol, Ethanol, ChloroformSimple, low cost of setup.Time-consuming, large solvent consumption, potentially lower efficiency.Variable; depends heavily on solvent, time, and temperature.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing mass transfer.Methanol/Water mixtures, ChloroformFaster than maceration, reduced solvent consumption, improved efficiency.Potential for degradation of thermolabile compounds with prolonged exposure.A rapid method using sonication with basic chloroform has been developed for PA extraction from comfrey root with high recovery.[1]
Microwave-Assisted Extraction (MAE) Using microwave energy to heat the solvent and plant material, leading to cell rupture and enhanced extraction.Methanol, EthanolVery fast, reduced solvent volume, high efficiency.Requires specialized equipment, potential for localized overheating and degradation of compounds.Optimal conditions for MAE of Symphytum officinale leaves were 750W power, 50°C, 75% methanol, solid-to-solvent ratio of 1:10 for 15 minutes, though this was optimized for phenolic compounds, not specifically PAs.[2][3]
Supercritical Fluid Extraction (SFE) Utilizing a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.Supercritical CO2, often with a polar co-solvent like methanol.Environmentally friendly ("green"), highly selective, solvent-free final product.High initial equipment cost, may require optimization of pressure, temperature, and co-solvent.Mentioned as a modern, environmentally friendly extraction method for PAs.[4]
High-Speed Counter-Current Chromatography (HSCCC) A liquid-liquid partition chromatography technique that uses a liquid stationary phase, avoiding solid supports.Biphasic solvent systems (e.g., Chloroform/Phosphate Buffer)High selectivity and resolution, no irreversible adsorption of the sample, scalable.Requires specialized equipment and expertise in solvent system selection.Successfully applied to the separation of PAs from Symphytum species with excellent resolution.[5] However, it could not separate the diastereomeric pair of 7-acetyl-lycopsamine and this compound.[5]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Maceration Protocol for Pyrrolizidine Alkaloids

This protocol is a general procedure for the extraction of PAs from plant material.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Symphytum officinale root)

  • Extraction solvent (e.g., 75% Methanol)

  • Erlenmeyer flask with stopper

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material and place it in the Erlenmeyer flask.

  • Add the extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Stopper the flask and place it on a shaker or use a magnetic stirrer for continuous agitation.

  • Macerate for a defined period (e.g., 24-72 hours) at room temperature.

  • After maceration, filter the mixture to separate the extract from the solid plant residue (marc).

  • Wash the marc with a small volume of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) of Pyrrolizidine Alkaloids from Comfrey Root

This protocol is based on a rapid cleanup method developed for the isolation and concentration of PAs from comfrey root.[1]

Materials and Equipment:

  • Powdered comfrey root

  • Basic chloroform (Chloroform containing a small amount of a base like ammonium hydroxide)

  • Ultrasonic bath or probe sonicator

  • Shaker

  • Solid-phase extraction (SPE) column (e.g., Ergosil)

  • Vacuum manifold for SPE

  • Acetone, petroleum ether, methanol

  • Vials for collection

Procedure:

  • Extract a known weight of powdered comfrey root by sonication and shaking with basic chloroform.

  • Apply the resulting extract to a pre-conditioned SPE column under vacuum.

  • Wash the column with a mixture of acetone-chloroform (e.g., 8:2 v/v) followed by petroleum ether to remove impurities.

  • Dry the column under vacuum.

  • Elute the PAs from the column with successive aliquots of methanol.

  • Collect the eluate containing the purified PAs for analysis.

Microwave-Assisted Extraction (MAE) of Compounds from Comfrey Leaves

This protocol was optimized for the extraction of phenolic compounds from Symphytum officinale leaves and can be adapted for PA extraction with further optimization.[2][3]

Materials and Equipment:

  • Dried and powdered comfrey leaves

  • 75% Methanol

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known amount of powdered comfrey leaves into the extraction vessel.

  • Add 75% methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Set the microwave parameters to 750W power and a temperature of 50°C.

  • Irradiate for 15 minutes.

  • After extraction, allow the vessel to cool.

  • Filter the extract to remove the solid residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

High-Speed Counter-Current Chromatography (HSCCC) for Separation of Pyrrolizidine Alkaloids

This protocol describes the separation of PAs from Symphytum species.[5]

Materials and Equipment:

  • High-Speed Counter-Current Chromatography instrument

  • Solvent system: Chloroform and 0.2 M potassium phosphate buffer

  • Crude alkaloidal extract from Symphytum spp.

  • Fraction collector

  • Analytical instrumentation for fraction analysis (e.g., GC-MS)

Procedure:

  • Prepare the two-phase solvent system by mixing chloroform and 0.2 M potassium phosphate buffer at an optimized pH.

  • Equilibrate the HSCCC column by pumping the stationary phase (aqueous phase) into the column.

  • Dissolve a known amount of the crude alkaloidal extract (up to 800 mg) in a suitable volume of the solvent system.

  • Inject the sample into the HSCCC system.

  • Pump the mobile phase (chloroform) through the column at a specific flow rate to initiate the separation.

  • Collect fractions of the eluate using a fraction collector.

  • Analyze the collected fractions using a suitable analytical technique like GC-MS to identify and quantify the separated PAs, including this compound.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for the described extraction techniques.

Maceration_Workflow Start Start: Powdered Plant Material Solvent Add Solvent (e.g., 75% Methanol) Start->Solvent Macerate Macerate (24-72h with agitation) Solvent->Macerate Filter Filter to Separate Extract and Marc Macerate->Filter Wash Wash Marc with Fresh Solvent Filter->Wash Combine Combine Filtrates Filter->Combine Wash->Combine Evaporate Concentrate Extract (Rotary Evaporator) Combine->Evaporate End End: Crude Extract Evaporate->End

Maceration Experimental Workflow

UAE_Workflow Start Start: Powdered Comfrey Root Solvent Add Basic Chloroform Start->Solvent Sonication Sonication & Shaking Solvent->Sonication SPE_Load Load Extract onto SPE Column Sonication->SPE_Load SPE_Wash Wash SPE Column (Acetone/Chloroform, Petroleum Ether) SPE_Load->SPE_Wash SPE_Dry Dry SPE Column SPE_Wash->SPE_Dry SPE_Elute Elute PAs with Methanol SPE_Dry->SPE_Elute End End: Purified PA Fraction SPE_Elute->End

Ultrasound-Assisted Extraction (UAE) Workflow

MAE_Workflow Start Start: Powdered Comfrey Leaves Solvent Add 75% Methanol (1:10 w/v) Start->Solvent Microwave Microwave Irradiation (750W, 50°C, 15 min) Solvent->Microwave Cool Cool Microwave->Cool Filter Filter Cool->Filter Evaporate Concentrate Extract (Rotary Evaporator) Filter->Evaporate End End: Crude Extract Evaporate->End

Microwave-Assisted Extraction (MAE) Workflow

HSCCC_Workflow Start Start: Crude Alkaloid Extract Prepare_System Prepare & Equilibrate HSCCC with Solvent System Start->Prepare_System Inject Inject Sample Prepare_System->Inject Separate Pump Mobile Phase & Separate Inject->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions (e.g., GC-MS) Collect->Analyze End End: Isolated this compound Analyze->End

High-Speed Counter-Current Chromatography (HSCCC) Workflow

Conclusion and Future Outlook

This guide provides a comparative overview of several key techniques for the extraction of this compound and other pyrrolizidine alkaloids. While traditional methods like maceration are simple, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of speed, efficiency, and reduced solvent consumption. For high-purity isolation, HSCCC stands out as a powerful separation technique.

It is important to note that the optimal extraction method will ultimately depend on the specific research goals, available resources, and the desired scale of operation. Further research is warranted to conduct direct, quantitative comparisons of these methods specifically for this compound, focusing on optimizing parameters to maximize yield and purity while minimizing the degradation of this and other valuable bioactive compounds. Such studies will be invaluable for the advancement of natural product research and the development of new therapeutic agents.

References

Statistical Validation of 7-Acetylintermedine Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for 7-Acetylintermedine, focusing on the statistical validation of its genotoxic potential. As a member of the pyrrolizidine alkaloid (PA) class of compounds, understanding the potential for DNA damage is a critical aspect of its safety assessment.[1][2] This document outlines the experimental methodology for a relevant bioassay, presents comparative data with other pyrrolizidine alkaloids, and details the principles of statistical validation for these assays.

Data Presentation: Comparative Genotoxicity of Pyrrolizidine Alkaloids

CompoundChemical Structure ClassBMDL (µM) in γH2AX assayGenotoxic Potency
Intermedine (proxy for this compound) MonoesterNot explicitly provided in the summary, but monoesters are generally in the lower potency group.Lower Potency
RiddelliineCyclic Diester~0.1 - 10High Potency
RetrorsineCyclic Diester~0.1 - 10High Potency
SenecionineCyclic Diester~0.1 - 10High Potency
LasiocarpineOpen Diester~0.1 - 10High Potency
EchimidineOpen Diester~0.1 - 10High Potency
MonocrotalineCyclic Diester> 10Lower Potency
LycopsamineMonoester> 10Lower Potency
HeliotrineMonoester> 10Lower Potency
EuropineMonoester> 10Lower Potency

Note: The BMDL values are ranges derived from studies on various PAs. Monoesters like Intermedine generally exhibit lower genotoxic potency compared to cyclic and open diesters.[1]

Experimental Protocols

γH2AX Genotoxicity Bioassay

This protocol outlines the key steps for assessing the genotoxicity of compounds like this compound using the γH2AX in-cell western assay in a metabolically competent cell line such as HepaRG.[1][3]

1. Cell Culture and Treatment:

  • HepaRG cells are cultured to an appropriate confluency.
  • Cells are exposed to a range of concentrations of the test compound (e.g., this compound) and control compounds (positive and negative controls) for a defined period (e.g., 24 hours).

2. Cell Fixation and Permeabilization:

  • After treatment, the cells are fixed to preserve their structure.
  • The cell membranes are then permeabilized to allow entry of antibodies.

3. Immunostaining:

  • Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).
  • This is followed by incubation with a fluorescently labeled secondary antibody that binds to the primary antibody.

4. DNA Staining and Imaging:

  • The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
  • The cells are imaged using a high-content imaging system or fluorescence microscope.

5. Quantification and Data Analysis:

  • Image analysis software is used to quantify the intensity of the γH2AX fluorescence within the nuclei.[5]
  • The results are typically expressed as the fold increase in γH2AX intensity relative to the negative control.

Mandatory Visualization

Experimental Workflow for γH2AX Bioassay Validation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis & Validation A Cell Seeding (e.g., HepaRG) C Cell Treatment A->C B Compound Preparation (this compound & Controls) B->C D Fixation & Permeabilization C->D E Immunostaining (Anti-γH2AX Antibody) D->E F Fluorescence Imaging E->F G Image Quantification (γH2AX Foci/Intensity) F->G H Statistical Analysis (Dose-Response Modeling) G->H I Benchmark Dose (BMD) Calculation H->I J Potency Ranking & Comparison I->J

Caption: Workflow for the γH2AX genotoxicity assay and subsequent data validation.

Hypothetical Signaling Pathway for PA-induced Genotoxicity

While the precise signaling cascade initiated by this compound leading to genotoxicity is not fully elucidated, a general pathway for pyrrolizidine alkaloids can be hypothesized. Metabolic activation is a key initiating step.

G cluster_activation Metabolic Activation cluster_damage DNA Damage & Response cluster_outcome Cellular Outcome A This compound (Inactive PA) B CYP450 Enzymes (e.g., CYP3A4) A->B C Reactive Metabolites (Dehydropyrrolizidine Esters) B->C D DNA Adduct Formation C->D E DNA Double-Strand Breaks D->E F ATM/ATR Kinase Activation E->F J Genomic Instability E->J G H2AX Phosphorylation (γH2AX Formation) F->G H Cell Cycle Arrest G->H I Apoptosis G->I

Caption: A potential signaling pathway for pyrrolizidine alkaloid-induced genotoxicity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The following document provides comprehensive, step-by-step guidance for the proper and safe disposal of 7-Acetylintermedine, a compound classified as highly toxic. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain compliance with environmental regulations. Due to its acute toxicity, this compound and any materials contaminated with it must be handled as hazardous waste from the point of generation through to final disposal.

Core Safety and Handling Protocols

Prior to beginning any procedure that involves this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is fatal if swallowed, inhaled, or comes into contact with skin[1].

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense. This includes, but is not limited to:

  • Gloves: Nitrile gloves are mandatory. Consider double-gloving for enhanced protection.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: Depending on the procedure's potential to generate aerosols or dust, a respirator may be necessary.

Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Emergency Procedures:

  • Spills: In the event of a spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) office. Do not attempt to clean a significant spill without proper training and equipment.

  • Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air immediately. In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be classified as hazardous.

    • Segregate waste into three categories: pure compound, contaminated solids, and contaminated liquids.

  • Waste Collection and Containment:

    • Pure this compound: Collect any unused or expired pure compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated Solid Waste: This includes items such as gloves, pipette tips, and weighing papers that have come into contact with this compound. These items must be collected in a dedicated, sealed plastic bag or container clearly labeled as "Hazardous Waste: this compound Contaminated Debris."

    • Contaminated Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use and clearly labeled as "Hazardous Waste: Liquid this compound Waste."

  • Labeling:

    • All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "contaminated gloves and tips").

    • Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the principal investigator or laboratory.

  • Storage:

    • Store all this compound waste in a designated, secure satellite accumulation area within the laboratory.

    • Ensure that the storage area is away from incompatible materials and general laboratory traffic.

  • Disposal Request:

    • Once a waste container is full or is ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_management Waste Management & Disposal start Start: Handling this compound gen_solid Generate Contaminated Solids (Gloves, Tips, etc.) start->gen_solid gen_liquid Generate Contaminated Liquids (Solutions, Rinsates) start->gen_liquid gen_pure Unused/Expired Pure Compound start->gen_pure collect_solid Collect in Labeled Solid Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container gen_liquid->collect_liquid collect_pure Secure in Original or Labeled Container gen_pure->collect_pure storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_pure->storage pickup_request Request EHS Waste Pickup storage->pickup_request disposal Final Disposal via Approved Facility pickup_request->disposal

Figure 1. Workflow for this compound Waste Disposal.

Quantitative Data Summary

At present, there is no specific quantitative data available in the provided search results regarding disposal parameters for this compound (e.g., concentration limits for specific disposal routes). The primary directive is to treat all concentrations of this compound as hazardous waste.

ParameterValueCitation
Acute Toxicity Fatal if swallowed, in contact with skin or if inhaled.[1]
Disposal Classification Hazardous Waste[2][3]
Environmental Hazard Avoid release to the environment.[4]

References

Safeguarding Researchers: A Comprehensive Guide to Handling 7-Acetylintermedine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of 7-Acetylintermedine, a pyrrolizidine alkaloid with high acute toxicity. All personnel must adhere to these procedures to mitigate the risk of exposure and ensure a safe laboratory environment.

This compound is classified as acutely toxic and is fatal if swallowed, in contact with skin, or if inhaled[1]. Due to its hazardous nature, stringent safety measures are imperative. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory work involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE, drawing on best practices for handling highly toxic and cytotoxic compounds. It is critical to note that specific breakthrough time data for this compound with various glove materials is not currently available. The recommendations below are based on general guidance for handling hazardous chemicals.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Double GlovingInner Glove: Nitrile, minimum 4-6 mil thickness. Outer Glove: Neoprene or thicker nitrile (minimum 8 mil) for enhanced chemical resistance.
Glove Change FrequencyChange outer glove immediately upon any sign of contamination or every 30-60 minutes of continuous use. Change both gloves immediately if a tear or puncture occurs.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory. A full-face shield must be worn over the safety goggles to protect against splashes.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-rated respirator is required for handling the solid compound. For procedures that may generate aerosols or vapors, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.
Body Protection Chemical-Resistant Suit or GownA disposable, solid-front, back-closing chemical-resistant gown or a full-body chemical-resistant suit (e.g., Tyvek) is required. All seams should be taped.
Shoe CoversDisposable, chemical-resistant shoe covers must be worn over laboratory footwear.

Experimental Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during experimental procedures involving this compound.

1. Preparation and Designated Area:

  • All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • The work area should be clearly labeled with a warning sign indicating the presence of a highly toxic substance.

  • Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Prepare all necessary materials and equipment in the fume hood to minimize movement in and out of the designated area.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within the chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination and simplify disposal.

  • If creating solutions, add the solvent to the pre-weighed this compound slowly to prevent splashing.

3. Experimental Procedures:

  • Keep all containers of this compound tightly sealed when not in use.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spraying of solutions.

  • Conduct all procedures over a disposable, absorbent bench liner to contain any potential spills.

4. Decontamination and Spill Management:

  • In case of a small spill within the fume hood, immediately absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

  • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound. A suitable decontamination solution should be determined in consultation with your institution's safety office.

Operational and Disposal Plan: A Cradle-to-Grave Approach

The high toxicity of this compound necessitates a meticulous plan for its management from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks in a designated area.

  • Store this compound in a clearly labeled, sealed, and secondary container in a secure, ventilated, and restricted-access location.

2. Waste Disposal:

  • All solid waste contaminated with this compound, including gloves, gowns, bench liners, and weighing boats, must be disposed of as acutely toxic hazardous waste.

  • Collect all contaminated solid waste in a designated, labeled, and sealed hazardous waste container that does not exceed one quart in volume.

  • Liquid waste containing this compound must be collected in a separate, labeled, and sealed hazardous waste container.

  • Empty containers that held this compound must also be treated as hazardous waste and should not be rinsed or reused.

  • Follow all institutional, local, and federal regulations for the disposal of acutely toxic chemical waste.

3. Decontamination of Reusable Equipment:

  • Any non-disposable equipment must be triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Cleanup cluster_disposal Disposal prep1 Don Full PPE prep2 Prepare Designated Area in Fume Hood prep1->prep2 handle1 Weigh/Aliquot Solid or Prepare Solution prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 clean2 Decontaminate Surfaces & Equipment clean1->clean2 disp1 Package Sharps & Solid Waste clean1->disp1 disp2 Package Liquid Waste clean1->disp2 clean3 Doff PPE clean2->clean3 disp3 Dispose as Acutely Toxic Waste disp1->disp3 disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.